1-(1,3-Thiazol-2-ylsulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylsulfonyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S2/c11-14(12,7-9-3-6-13-7)10-4-1-8-2-5-10/h3,6,8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDIQZZOHINMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299629 | |
| Record name | 1-(2-Thiazolylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-89-7 | |
| Record name | 1-(2-Thiazolylsulfonyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Thiazolylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 1,3 Thiazol 2 Ylsulfonyl Piperazine and Its Analogs
Retrosynthetic Analysis of the 1-(1,3-Thiazol-2-ylsulfonyl)piperazine Core
A retrosynthetic analysis of the target molecule, this compound, logically disconnects at the sulfonamide bond. This nitrogen-sulfur linkage is typically formed late in a synthetic sequence due to its general stability and the availability of reliable methods for its construction. This primary disconnection yields two key synthons: a piperazine (B1678402) moiety and a 1,3-thiazol-2-ylsulfonyl moiety.
The piperazine synthon can be derived from piperazine itself or a mono-protected derivative to ensure selective monosulfonylation. The 1,3-thiazol-2-ylsulfonyl synthon is conceptually equivalent to 1,3-thiazole-2-sulfonyl chloride. This reactive intermediate can be further broken down retrosynthetically. The sulfonyl chloride group can be installed on a pre-existing thiazole (B1198619) ring, often starting from a 2-aminothiazole (B372263) precursor. The 2-aminothiazole ring itself is commonly constructed via the renowned Hantzsch thiazole synthesis, which involves the condensation of a thiourea or a related thioamide with an α-halocarbonyl compound. This multi-step retrosynthetic pathway provides a clear and practical roadmap for the laboratory synthesis of the target compound and its derivatives.
Synthesis of the 1,3-Thiazol-2-ylsulfonyl Moiety
Precursor Synthesis Routes (e.g., thiosemicarbazide and α-halo carbonyl compounds)
The Hantzsch thiazole synthesis is a cornerstone method for the formation of the thiazole ring, particularly 2-aminothiazole derivatives. chemicalbook.comthieme-connect.comderpharmachemica.com This reaction involves the cyclocondensation of a thioamide-containing compound with an α-halocarbonyl compound. chemicalbook.comthieme-connect.comderpharmachemica.com For the synthesis of a 2-aminothiazole precursor, thiosemicarbazide is a common and effective starting material. The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiosemicarbazide on the α-carbon of the halo-carbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. nih.gov
The choice of the α-halocarbonyl compound allows for the introduction of various substituents onto the thiazole ring at the 4- and/or 5-positions. For instance, the reaction of thiosemicarbazide with 2-bromoacetophenone would yield 2-amino-4-phenylthiazole. nih.gov The reaction conditions for the Hantzsch synthesis are often straightforward, typically involving heating the reactants in a suitable solvent such as ethanol. nih.gov Microwave-assisted protocols have also been developed to accelerate this transformation, often leading to higher yields in shorter reaction times. nih.gov
| Reactant 1 | Reactant 2 | Product |
| Thiosemicarbazide | α-Halo Ketone/Aldehyde | 2-Aminothiazole Derivative |
| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole |
| Thioacetamide | Chloroacetone | 2,4-Dimethylthiazole |
Sulfonylation Strategies (e.g., reaction with sulfonyl chlorides)
With the 2-aminothiazole precursor in hand, the next step is the introduction of the sulfonyl group at the 2-position. A common and effective method for this transformation is through a Sandmeyer-type reaction. nih.govwikipedia.orgyoutube.com This process involves the diazotization of the 2-amino group, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source to yield the desired thiazole-2-sulfonyl chloride. nih.govyoutube.comacs.org
The diazotization is typically carried out by treating the 2-aminothiazole with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form the diazonium salt intermediate. youtube.com This unstable intermediate is then introduced into a solution containing sulfur dioxide (often in a solvent like acetic acid) and a copper(I) or copper(II) catalyst. nih.govacs.org The reaction proceeds via a radical mechanism to afford the 1,3-thiazole-2-sulfonyl chloride. wikipedia.org This reactive sulfonyl chloride is the key intermediate for the subsequent coupling with the piperazine moiety.
Synthesis of the Piperazine Moiety
The piperazine moiety is the second key building block required for the synthesis of the target compound. Its preparation and functionalization, particularly the selective protection of one of the two nitrogen atoms, are crucial for the successful synthesis.
General Piperazine Synthesis Approaches
Piperazine can be synthesized through various industrial methods, one of the most common being the reaction of ethanolamine with ammonia at high temperatures and pressures over a catalyst. While piperazine itself is commercially available, for the synthesis of more complex or substituted piperazine analogs, other methods can be employed. These can include cyclization reactions of appropriately substituted diamine precursors. However, for the purpose of synthesizing this compound, commercially available piperazine is typically the starting point.
Protection/Deprotection Strategies
Due to the presence of two secondary amine groups, direct sulfonylation of piperazine would lead to a mixture of mono- and di-sulfonylated products, as well as potential polymerization. To achieve selective mono-sulfonylation, it is essential to employ a protection/deprotection strategy. nih.gov One of the most widely used protecting groups for this purpose is the tert-butoxycarbonyl (Boc) group. nih.gov
Mono-N-Boc-piperazine can be prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.com Careful control of the reaction conditions, such as stoichiometry and temperature, allows for the selective protection of one nitrogen atom. chemicalbook.com The resulting N-Boc-piperazine has one free secondary amine available for the subsequent sulfonylation reaction.
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) fishersci.co.ukrsc.orgscribd.comcommonorganicchemistry.com |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |
| Benzyl | Benzyl halide | Hydrogenolysis (e.g., H₂, Pd/C) |
Once the 1,3-thiazol-2-ylsulfonyl moiety has been coupled to the N-Boc-piperazine, the Boc group can be readily removed under acidic conditions. fishersci.co.ukrsc.orgscribd.comcommonorganicchemistry.com A common reagent for this deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). rsc.orgcommonorganicchemistry.com The reaction is typically fast and proceeds at room temperature, yielding the desired this compound as a salt, which can then be neutralized to obtain the free base. scribd.comcommonorganicchemistry.com This protection/deprotection sequence is a highly effective and widely used strategy in the synthesis of unsymmetrically substituted piperazine derivatives.
Coupling Reactions for this compound Formation
The formation of the sulfonamide bond between the thiazole ring and the piperazine moiety is the cornerstone of synthesizing the parent compound. This is typically achieved through the reaction of a sulfonyl chloride with an amine.
The most direct and common method for the synthesis of this compound involves the reaction of thiazole-2-sulfonyl chloride with piperazine. This reaction is a standard procedure for forming sulfonamides.
A closely related synthesis of substituted phenylsulfonyl piperazines demonstrates this pathway effectively. In this procedure, piperazine is dissolved in a solvent like dichloromethane (CH2Cl2) at 0 °C. A base, such as triethylamine, is added slowly, followed by the addition of the corresponding sulfonyl chloride (e.g., benzenesulfonyl chloride). The reaction is stirred for a short period, and upon completion, it is quenched with water and extracted. nih.gov This general methodology is directly applicable to the synthesis of the title compound by substituting benzenesulfonyl chloride with thiazole-2-sulfonyl chloride.
The reaction proceeds as follows:
Scheme 1: General Reaction for the Direct Sulfonylation of Piperazine.
This method is efficient for producing the core this compound structure, which can then be used as a scaffold for further functionalization.
Another potential alternative involves a multi-component reaction where piperazine, a sulfur source, and a thiazole precursor are combined under conditions that promote the formation of the desired product. However, such methods are less common for this specific linkage and direct sulfonylation remains the preferred method for its simplicity and efficiency.
Parallel Synthesis and Combinatorial Chemistry Approaches for this compound Libraries
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds for drug discovery. mdpi.comacs.org These techniques have been successfully applied to the synthesis of thiazole-piperazine derivatives.
The strategy often involves a solid-phase synthesis approach, which allows for the use of excess reagents and simplified purification. nih.gov For example, a piperazine-tethered thiazole library was efficiently prepared using a "tea-bag" methodology. nih.gov In this approach, a resin-bound starting material is subjected to a series of reactions in mesh bags, allowing for the parallel synthesis of a multitude of compounds. nih.gov
A common approach involves using a bifunctional scaffold where one part is attached to the solid support, and the other parts are sequentially built up. For a this compound library, one could envision a resin-bound piperazine which is then reacted with a diverse set of thiazole-2-sulfonyl chlorides. Alternatively, and more commonly, the free secondary amine of a resin-bound this compound can be functionalized with a wide array of building blocks (e.g., carboxylic acids, alkyl halides) to create a diverse library. nih.govmdpi.com This latter approach is particularly effective for exploring the structure-activity relationship of substituents on the piperazine ring.
The use of automated synthesis platforms can further accelerate the creation of these libraries, enabling the production of hundreds or thousands of unique compounds in a short timeframe. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives (If Applicable)
The introduction of chirality into drug molecules is a critical aspect of medicinal chemistry, as different enantiomers can have vastly different pharmacological and toxicological profiles. For this compound derivatives, chirality can be introduced by using enantiomerically pure substituted piperazines.
Methods for the stereoselective synthesis of chiral piperazines often start from chiral pool materials, such as amino acids. dicp.ac.cn For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn These chiral piperazines can then be used in the direct sulfonylation reaction described in section 2.4.1 to yield chiral this compound derivatives.
Another approach involves the use of chiral auxiliaries. For instance, N-acyl-4(S)-benzyl-1,3-thiazolidin-2-one has been used as a chiral auxiliary in asymmetric aldol reactions to create stereocenters. scielo.org.mx While not a direct synthesis of a chiral piperazine, this highlights the use of chiral thiazole-related structures to induce stereoselectivity. A similar strategy could potentially be developed for the asymmetric synthesis of piperazine rings destined for coupling with a thiazole sulfonyl moiety.
Functionalization Strategies for the Piperazine Ring and Thiazole Moiety
Further diversification of the this compound scaffold is crucial for optimizing its biological activity. The secondary amine of the piperazine ring is the most common site for such functionalization.
N-alkylation and N-acylation are two of the most fundamental and widely used reactions for derivatizing the piperazine ring. These reactions allow for the introduction of a vast array of substituents at the N-4 position.
N-Acylation: The free secondary amine of this compound can be readily acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This approach has been used in the parallel synthesis of piperazine-tethered thiazole libraries, where a diverse set of commercially available carboxylic acids were used to generate a library of amides. nih.govmdpi.com This strategy is exemplified in the synthesis of imidazo[2,1-b]thiazole-based sulfonyl piperazines, where the final step involves the coupling of a piperazine moiety with a carboxylic acid on the thiazole scaffold. nih.gov
N-Alkylation: The secondary amine can also be alkylated using various alkyl halides (e.g., benzyl chloride) or through reductive amination with aldehydes or ketones. nih.gov For example, N-alkylation of sulfonamides has been achieved by treating the sulfonamide with an alkylating agent in the presence of a base like calcium hydride in DMF. nih.gov This allows for the introduction of various alkyl and benzyl groups, providing another avenue for library diversification.
The table below showcases examples of N-acylated derivatives based on a similar sulfonyl piperazine scaffold, illustrating the types of functional groups that can be introduced. nih.gov
Table 1: Examples of N-Acylated Imidazo[2,1-b]thiazole-based Sulfonyl Piperazine Derivatives
| Compound ID | R1 (on Phenyl of Imidazo[2,1-b]thiazole) | R2 (on Phenyl of Sulfonyl) | Yield (%) | Molecular Formula |
|---|---|---|---|---|
| 9aa | 4-Methoxyphenyl | 4-Methoxyphenyl | 90 | C24H25N4O5S2 |
| 9ca | 4-Chlorophenyl | 4-Methoxyphenyl | 85 | C23H22ClN4O4S2 |
| 9cc | 4-Chlorophenyl | 4-Chlorophenyl | 90 | C22H19Cl2N4O3S2 |
| 9da | 4-Fluorophenyl | 4-Methoxyphenyl | 88 | C23H22FN4O4S2 |
C-H Functionalization of the Thiazole Ring
Direct C-H (carbon-hydrogen) functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach avoids the pre-functionalization of substrates, thereby shortening synthetic sequences and reducing waste. For the this compound scaffold, the thiazole ring presents two primary sites for C-H functionalization: the C4 and C5 positions. The C2 position is already substituted with the sulfonylpiperazine moiety.
Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), has been extensively utilized for the C-H functionalization of thiazole derivatives. These methods offer high regioselectivity, which is crucial for the controlled synthesis of specific analogs.
Palladium-Catalyzed C-H Functionalization:
Palladium catalysis is a versatile method for the direct arylation of thiazoles. The regioselectivity of the arylation can often be controlled by the choice of ligands, bases, and reaction conditions. For instance, different catalytic systems can direct the functionalization to either the C2 or C5 position of the thiazole ring. In the case of this compound, where the C2 position is blocked, palladium-catalyzed reactions would be expected to selectively target the C5 or C4 positions.
Studies have shown that ligand-free palladium acetate (B1210297) [Pd(OAc)₂] can efficiently catalyze the direct arylation of thiazole derivatives at the C5 position with aryl bromides, offering an environmentally and economically attractive method. The reaction tolerates a wide array of functional groups, which would be beneficial for creating a diverse library of analogs. The selection of the base and ligand is critical in directing the regiochemical outcome of the arylation.
Rhodium-Catalyzed C-H Functionalization:
Rhodium catalysts are also effective for the C-H functionalization of heterocycles, including indoles and triazoles. Rh(III)-catalyzed reactions, for example, can be used for direct alkylation using diazo compounds as the alkylating agents. This methodology could be adapted to introduce alkyl groups at the C5 position of the thiazole ring in this compound, further expanding its chemical diversity. These reactions are known for their high efficiency and broad functional group tolerance under mild conditions.
The table below summarizes representative conditions for the C-H functionalization of thiazole rings, which could be adapted for this compound.
| Catalyst System | Reagent | Target Position | Key Features |
| Palladium Acetate [Pd(OAc)₂] | Aryl Bromides | C5 | Ligand-free conditions, good functional group tolerance. |
| Palladium with PPh₃/NaOtBu | Aryl Halides | C2 (if available) | High yields for C2-arylation. |
| Palladium with Bphen/K₃PO₄ | Aryl Halides | C5 | Provides access to C5-arylated thiazoles. |
| Rhodium(III) complexes | Diazo Compounds | C5 | Efficient C-H alkylation under mild conditions. |
Introduction of Diverse Chemical Tags for Research Probes
To investigate the biological activity and mechanism of action of this compound, it is often necessary to attach chemical tags that can serve as research probes. These tags can include fluorescent labels, biotin (B1667282) for affinity purification, or photoreactive groups for target identification. The structure of this compound offers two primary handles for derivatization: the secondary amine of the piperazine ring and the C-H bonds of the thiazole ring.
Functionalization of the Piperazine Ring:
The secondary amine in the piperazine ring is a nucleophilic site that can be readily functionalized. Standard acylation or alkylation reactions can be employed to attach a variety of chemical tags. For example, a fluorescent probe such as a naphthalimide or rhodamine derivative containing a reactive group (e.g., an acyl chloride or N-hydroxysuccinimide ester) can be directly coupled to the piperazine nitrogen. This approach is generally high-yielding and chemoselective.
Functionalization via the Thiazole Ring:
Alternatively, the thiazole ring can be functionalized first using the C-H activation methods described in the previous section. An aryl halide bearing a linker or a protected functional group could be introduced at the C5 position. Subsequent deprotection and coupling with a desired chemical tag would yield the final probe. This multi-step approach allows for greater flexibility in the design of the probe and the length of the linker arm.
The following table outlines strategies for introducing chemical tags onto the this compound scaffold.
| Tag Type | Attachment Strategy | Reagent Example |
| Fluorescent Probe | Acylation of piperazine N-H | Naphthalimide-sulfonyl chloride |
| C-H arylation of thiazole | Bromo-aryl-fluorescein | |
| Biotin Tag | Amide coupling to piperazine N-H | Biotin-NHS ester |
| Photoaffinity Label | Alkylation of piperazine N-H | Benzophenone-containing alkyl halide |
Optimization of Reaction Conditions and Yields for Academic Research Scale-up
The synthesis of this compound typically involves the reaction of 1,3-thiazole-2-sulfonyl chloride with piperazine. For academic research, where larger quantities of the compound may be needed for extensive biological evaluation, optimization of the reaction conditions is crucial to ensure high yields, purity, and reproducibility.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like dichloromethane (DCM) or acetonitrile (B52724) are commonly used for sulfonamide synthesis. However, greener alternatives should also be considered (see section 2.9).
Base: A base is typically required to neutralize the HCl generated during the reaction. Organic bases such as triethylamine or diisopropylethylamine are common choices. The stoichiometry of the base can affect the reaction outcome and should be carefully optimized.
Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. While many sulfonamide formations proceed at room temperature, gentle heating or cooling may be necessary to achieve optimal results.
Stoichiometry: The molar ratio of the reactants (thiazole-2-sulfonyl chloride and piperazine) should be optimized. Using a slight excess of one reagent may be necessary to drive the reaction to completion, but this can also complicate purification.
Purification: The purification method is critical for obtaining the final compound in high purity. Column chromatography is often used on a small scale, but for scale-up, crystallization or recrystallization is a more practical and scalable approach.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions.
The table below provides a hypothetical example of a reaction optimization study for the synthesis of this compound.
| Entry | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine (1.1) | 25 | 4 | 75 |
| 2 | Acetonitrile | Triethylamine (1.1) | 25 | 4 | 82 |
| 3 | Acetonitrile | Triethylamine (1.5) | 25 | 2 | 88 |
| 4 | Acetonitrile | Diisopropylethylamine (1.5) | 40 | 2 | 92 |
| 5 | Ethyl Acetate | Triethylamine (1.5) | 25 | 6 | 78 |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. researchgate.net This involves considering the entire lifecycle of the synthesis, from the choice of starting materials to the final purification steps.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Traditional volatile organic solvents (VOCs) like dichloromethane can be replaced with more environmentally benign alternatives. youtube.com Solvents such as ethanol, water, or deep eutectic solvents (DES) are being explored for sulfonamide synthesis. youtube.comresearchgate.net For piperazine-based reactions, ethanol has been shown to be an effective solvent. mdpi.com
Catalysis: The use of efficient catalysts can reduce energy consumption and waste. For the synthesis of the thiazole precursor, recyclable catalysts or biocatalysts can be employed. mdpi.com For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for thiazole synthesis. bepls.com
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are an excellent strategy for improving atom economy in the synthesis of thiazole derivatives. researchgate.net
Energy Efficiency: Microwave or ultrasonic irradiation can often accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.combepls.com These techniques have been successfully applied to the synthesis of various thiazole derivatives. bepls.com
Waste Reduction: The synthesis should be designed to minimize the formation of byproducts. In-situ generation of reactive intermediates, such as sulfonyl chlorides from thiols, can reduce the need to isolate hazardous intermediates and minimize waste. researchgate.net
The table below outlines potential green chemistry improvements for the synthesis of this compound.
| Green Chemistry Principle | Conventional Method | Greener Alternative |
| Solvent | Dichloromethane | Ethanol, Water, or Deep Eutectic Solvents youtube.comresearchgate.net |
| Catalysis | Stoichiometric reagents | Use of recyclable catalysts (e.g., nano-Ru/Fe₃O₄) acs.org |
| Energy | Conventional heating (oil bath) | Microwave or ultrasonic irradiation bepls.com |
| Waste Reduction | Isolation of sulfonyl chloride intermediate | In-situ generation of sulfonyl chloride from thiol researchgate.net |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, which is of growing importance in both academic and industrial research. researchgate.net
Structural Elucidation and Characterization Techniques for 1 1,3 Thiazol 2 Ylsulfonyl Piperazine Derivatives
Spectroscopic Characterization Methods
Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to provide detailed information about the molecular structure of thiazolylsulfonylpiperazine derivatives. nih.govmdpi.com
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within the molecule. ipb.pt For complex heterocyclic systems like 1-(1,3-thiazol-2-ylsulfonyl)piperazine, a suite of 1D and 2D NMR experiments is essential for unambiguous structural assignment. ipb.ptmdpi.com
Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the protons of the thiazole (B1198619) and piperazine (B1678402) rings are observed.
The protons of the thiazole ring typically appear in the aromatic region of the spectrum. For the parent thiazole, the proton at the C2 position (adjacent to both sulfur and nitrogen) is the most deshielded, while the protons at C4 and C5 appear at slightly higher fields. chemicalbook.com In the case of this compound, the C2 position is substituted, so signals for the H4 and H5 protons are expected, with their chemical shifts influenced by the electron-withdrawing sulfonyl group. These protons often exhibit a characteristic coupling constant (J-value). chemicalbook.comresearchgate.net
The piperazine ring protons usually appear as a set of signals in the aliphatic region of the spectrum. neuroquantology.com In an unsubstituted piperazine, these protons are chemically equivalent and may show a single peak. mdpi.com However, in this compound, the protons on the nitrogen adjacent to the sulfonyl group are in a different chemical environment than those on the secondary amine nitrogen. This results in distinct signals, often appearing as multiplets due to proton-proton coupling. For instance, in related sulfonyl piperazine structures, the piperazine protons are observed as multiplets around δ 2.8–3.8 ppm. nih.govnih.gov The N-H proton of the piperazine ring would appear as a broad singlet that can be exchanged with D₂O.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Thiazole H-4 | ~7.5 - 8.0 | Doublet | Shift is downfield due to ring electronics. chemicalbook.com |
| Thiazole H-5 | ~7.9 - 8.5 | Doublet | Coupled to H-4. chemicalbook.com |
| Piperazine -CH₂- (adjacent to SO₂) | ~3.0 - 3.8 | Multiplet | Deshielded by the adjacent sulfonyl group. nih.gov |
| Piperazine -CH₂- (adjacent to NH) | ~2.8 - 3.2 | Multiplet | Less deshielded than the other piperazine protons. nih.govnih.gov |
| Piperazine N-H | Variable (broad) | Singlet (broad) | Position is solvent-dependent; exchanges with D₂O. |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing information about the total number of carbons and their chemical environment.
For this compound, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms of both the thiazole and piperazine rings. The C2 carbon of the thiazole ring, being attached to two heteroatoms (N and S) and the sulfonyl group, is expected to be significantly downfield. researchgate.net The C4 and C5 carbons of the thiazole ring will also appear in the aromatic region but at a higher field than C2. nih.gov
The carbon atoms of the piperazine ring typically resonate in the range of δ 40-50 ppm. chemicalbook.commdpi.com Similar to the proton environments, the two sets of methylene (B1212753) carbons in the piperazine ring are non-equivalent. The carbons adjacent to the sulfonyl group are expected to be slightly downfield compared to those adjacent to the secondary amine, reflecting the electron-withdrawing nature of the sulfonyl group. nih.govmdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Thiazole C-2 | ~160 - 170 | Highly deshielded due to attachment to S, N, and the SO₂ group. researchgate.net |
| Thiazole C-4 | ~120 - 130 | Chemical shift typical for sp² carbons in a heterocyclic ring. nih.gov |
| Thiazole C-5 | ~140 - 150 | Generally downfield compared to C-4 in thiazole systems. nih.gov |
| Piperazine -CH₂- (adjacent to SO₂) | ~45 - 50 | Slightly downfield shift due to the sulfonyl group. nih.govmdpi.commdpi.com |
| Piperazine -CH₂- (adjacent to NH) | ~43 - 48 | Typical range for piperazine carbons. chemicalbook.commdpi.com |
While 1D NMR provides essential data, 2D NMR techniques are often required to assemble the complete molecular puzzle, especially for complex structures. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the H-4/H-5 coupling in the thiazole ring and trace the proton connectivity within the piperazine ring. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning which proton signal corresponds to which carbon signal, confirming the assignments made in the 1D spectra. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for connecting the different fragments of the molecule. For instance, HMBC could show a correlation from the piperazine protons adjacent to the sulfonyl group to the C2 carbon of the thiazole ring, confirming the thiazole-sulfonyl-piperazine linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining stereochemistry and conformational preferences of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). researchgate.net For this compound, IR spectroscopy can confirm the presence of the key sulfonyl, piperazine, and thiazole moieties.
Sulfonyl Group (SO₂): The sulfonyl group gives rise to two very strong and characteristic stretching absorption bands. The asymmetric stretch (ν_as(SO₂)) typically appears in the 1300-1350 cm⁻¹ region, while the symmetric stretch (ν_s(SO₂)) is found in the 1140-1180 cm⁻¹ region.
Piperazine Ring: The secondary amine (N-H) of the piperazine ring will show a moderate stretching vibration (ν(N-H)) in the 3200-3500 cm⁻¹ range. chemicalbook.com The C-N stretching vibrations of the piperazine ring typically appear in the 1100-1250 cm⁻¹ region. mdpi.com
Thiazole Ring: The thiazole ring has several characteristic vibrations. The C=N stretching vibration is typically observed around 1600-1640 cm⁻¹. mdpi.com The C-S bond vibrations can be more difficult to assign but are generally found in the 700-800 cm⁻¹ region. mdpi.comresearchgate.net Aromatic C-H stretching is also expected above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Piperazine N-H | Stretching | 3200 - 3500 | Moderate, Broad |
| Thiazole C-H | Stretching | 3050 - 3150 | Weak to Moderate |
| Piperazine C-H | Stretching | 2850 - 2960 | Moderate to Strong |
| Thiazole C=N | Stretching | 1600 - 1640 | Moderate |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1180 | Strong |
| Piperazine C-N | Stretching | 1100 - 1250 | Moderate |
| Thiazole C-S | Stretching | 700 - 800 | Weak to Moderate |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. rsc.org The thiazole ring itself is a chromophore that absorbs in the UV region. nist.gov The absorption spectrum of the parent thiazole shows a maximum (λ_max) around 230-240 nm. rsc.orgnist.gov
In this compound, the thiazole ring is the primary chromophore. The substitution with the electron-withdrawing sulfonyl group at the C2 position is expected to influence the electronic transitions. This substitution can cause a shift in the absorption maximum, often a bathochromic shift (to longer wavelengths), compared to the unsubstituted thiazole. researchgate.netresearchgate.net The piperazine moiety is generally considered transparent in the UV-Vis region and is unlikely to contribute significantly to the absorption spectrum, though its attachment via the sulfonyl linker can electronically modulate the thiazole chromophore. Analysis of the UV-Vis spectrum helps to confirm the presence of the conjugated thiazole system and provides insight into the electronic effects of the substituents. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the analysis of thiazolylsulfonyl piperazine derivatives, offering precise information on molecular weight and invaluable insights into the compound's structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This precision allows for the calculation of an exact molecular formula.
In the characterization of novel thiazole-sulfonyl derivatives, HRMS is used to confirm that the synthesized product matches the theoretically calculated mass. For instance, in the analysis of newly synthesized thiazole derivatives containing a methyl sulfonyl moiety, HRMS data is presented as a comparison between the calculated mass for the protonated molecule [M+H]⁺ and the experimentally found mass. nih.gov This confirmation provides strong evidence for the successful synthesis of the target compound.
Table 1: Illustrative HRMS Data for Thiazole-Sulfonyl Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |
| 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl) thiazole | C₁₈H₁₆ClN₃O₂S₂ | 406.0445 | 406.0448 | nih.gov |
| 4-([1,1′-Biphenyl]-4-yl)-2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)thiazole | C₂₄H₂₁N₃O₂S₂ | 448.1148 | 448.1159 | nih.gov |
| 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(p-tolyl)thiazole | C₁₉H₁₉N₃O₂S₂ | 386.0991 | 386.0997 | nih.gov |
This table is illustrative and based on data for related thiazole-sulfonyl structures to demonstrate the application of HRMS.
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting pieces. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures.
For heterocyclic systems like thiazolylsulfonyl piperazines, fragmentation can occur at various points in the molecule. Studies on related fused nitrogen-containing ring systems, such as pyridazino-indoles and pyrimido-quinolines, show that fragmentation often involves characteristic cross-ring cleavages. nih.gov For example, the pyridazine (B1198779) and pyrimidine (B1678525) rings in these systems are susceptible to rupture, leading to predictable fragment ions. nih.gov The substituents on the heterocyclic core can significantly influence the fragmentation pathways. nih.gov
In the context of a this compound scaffold, MS/MS analysis would likely show characteristic losses corresponding to the piperazine ring, the sulfonyl group (SO₂), and fragmentation of the thiazole ring itself. The fragmentation of 1,2,3-thiadiazoles, for example, is often initiated by the elimination of a nitrogen molecule. rsc.org This knowledge of fragmentation behavior is crucial for identifying known compounds in complex mixtures and for confirming the structure of newly synthesized analogues.
Table 2: Predicted Fragmentation Behavior in MS/MS
| Precursor Ion Feature | Potential Fragmentation Pathway | Expected Product Ion / Neutral Loss |
| Piperazine Ring | Ring opening and cleavage | Loss of C₂H₄N fragments |
| Sulfonyl Group | Cleavage of C-S or S-N bond | Neutral loss of SO₂ (64 Da) |
| Thiazole Ring | Ring cleavage | Loss of HCN, C₂H₂S, or related fragments |
This table represents a predictive model for the fragmentation of the title compound based on general principles of mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive proof of molecular structure by mapping the electron density of a crystalline solid. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete three-dimensional model of the molecule can be constructed.
For complex heterocyclic molecules, this technique is invaluable. In studies of related thiazole-containing compounds and other novel heterocycles, single crystal X-ray analysis has been used to unequivocally confirm the proposed chemical structures derived from other spectroscopic data (NMR, MS). nih.govjyu.fimdpi.com The analysis confirms the connectivity of atoms and reveals the molecule's conformation in the solid state, including the twist angles between different ring systems. mdpi.com For instance, the structure of a triazolo/thiadiazole hybrid was confirmed using this method, which also allowed for the analysis of its molecular and supramolecular structure. jyu.fimdpi.com
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a key technique for studying polymorphism. researchgate.net It analyzes the diffraction patterns from a powdered sample, which contains a multitude of small, randomly oriented crystallites. Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that crystalline form.
In the pharmaceutical context, identifying and controlling polymorphism is critical. researchgate.net While specific PXRD studies on this compound are not widely published, the methodology is standard for related compounds. For example, the crystal structures of two zirconium diphosphonates containing piperazine groups were determined from PXRD data. nih.govresearchgate.net This demonstrates the power of PXRD in characterizing the solid-state forms of piperazine-containing compounds, which is essential for ensuring the consistency and stability of a substance. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is fundamental for both the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
For piperazine derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly used method for purity analysis. nih.gov In a typical setup, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often employed to quantify the compound of interest and any impurities. The purity is determined from the HPLC-UV chromatogram, typically by calculating the percentage of the main peak area relative to the total area of all peaks. nih.gov
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS/MS), is another powerful technique used for the analysis of piperazine derivatives, particularly in complex matrices like urine. nih.gov This method allows for the simultaneous determination of multiple analytes with high sensitivity and specificity. nih.gov The progress of chemical reactions is also commonly monitored by thin-layer chromatography (TLC). nih.gov
Table 3: Common Chromatographic Techniques
| Technique | Phase | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Purity determination of final product |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Various capillary columns | Separation and identification in complex mixtures |
| Thin-Layer Chromatography (TLC) | Silica gel or Alumina plates | Monitoring reaction progress and preliminary separation |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for assessing the purity of the compound and for monitoring reaction progress.
Research Findings: While specific HPLC methods for this compound are not extensively detailed in public literature, methods for closely related structures, such as thiazole sulfonamides and 1-(thiazol-2-yl)piperazine, provide a strong basis for method development. researchgate.netnih.gov Reverse-phase (RP) HPLC is the most common approach. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.
The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (MeCN), and an aqueous buffer. researchgate.net For compounds containing basic nitrogen atoms, such as the piperazine ring, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form. researchgate.net Detection is commonly achieved using a UV detector, as the thiazole and phenyl rings present in many derivatives are strong chromophores. nih.gov For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com
Table 1: Representative HPLC Method Parameters for Thiazole Sulfonamide Derivatives
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase separation based on polarity. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Elutes compounds from the column. Formic acid improves peak shape. |
| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes over time to improve separation of complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV-Vis at ~254 nm or Mass Spectrometry (MS) | UV detection for chromophoric compounds; MS for mass identification. |
| Injection Volume | 10-20 µL | Standard volume for introducing the sample into the system. |
Gas Chromatography (GC) for Volatile Derivatives (If Applicable)
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For many piperazine derivatives, direct analysis by GC is challenging due to their high polarity and low volatility. neuroquantology.com Compounds like this compound possess multiple polar functional groups (sulfonamide, piperazine nitrogens) and a relatively high molecular weight, making them non-volatile.
Therefore, GC is generally not applicable for this compound in its native state. However, it could be employed for the analysis of more volatile precursors or degradation products. For the analysis of the core piperazine structure or its sulfonamide derivatives, a chemical derivatization step would be necessary. This process involves reacting the analyte with a reagent to form a new, more volatile compound that is amenable to GC analysis.
Chiral Chromatography for Enantiomeric Purity (If Applicable)
The parent compound, this compound, is achiral and does not have enantiomers. However, this section becomes highly relevant for derivatives of this compound where a chiral center is introduced. For instance, substitution on the piperazine ring or modification of the thiazole moiety could create a stereocenter, resulting in a pair of enantiomers. A specific example of a related chiral compound is 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine, which contains a chiral carbon atom. uni.lu
Research Findings: When dealing with chiral derivatives, it is essential to separate and quantify the individual enantiomers, as they can exhibit different pharmacological activities. Chiral HPLC is the most widely used method for this purpose. theses.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very common and effective for separating a wide range of chiral compounds, including those with amine and amide functionalities. theses.cz The development of such methods is critical for ensuring the enantiomeric purity of a potential drug substance.
Thermal Analysis Techniques in Research
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most important thermal methods used to characterize pharmaceutical compounds. nih.gov
Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions, which are processes involving a change in the physical state or energy of the material. For a crystalline compound like this compound, DSC is invaluable for determining its melting point, which is a key indicator of purity. A sharp, well-defined melting endotherm suggests a highly pure compound, whereas a broad peak often indicates the presence of impurities. DSC can also identify other solid-state phenomena such as polymorphic transitions, glass transitions in amorphous materials, and desolvation events. nih.gov
Table 2: Potential Thermal Events for this compound Detectable by DSC
| Thermal Event | Type of Transition | Information Gained |
|---|---|---|
| Glass Transition (Tg) | Endothermic (baseline shift) | Indicates transition from a glassy to a rubbery state (for amorphous solids). |
| Crystallization | Exothermic | Indicates the transition from an amorphous or disordered state to a crystalline state. |
| Melting (Tm) | Endothermic (peak) | Provides the melting point, a key identifier and purity indicator. |
| Decomposition | Endothermic or Exothermic | Indicates the onset of thermal degradation of the compound. |
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to evaluate the thermal stability and decomposition profile of a material. researchgate.net A TGA curve for this compound would show the temperature at which the compound begins to lose mass due to decomposition. This provides a clear indication of its upper temperature limit for stability. The analysis can also reveal the presence of residual solvents or water if mass loss is observed at lower temperatures (e.g., below 100°C). TGA has been used to assess the thermal stability of various thiazole sulfonamide complexes and thiazole-containing polymers. researchgate.netresearchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. A close match between the experimental and theoretical values provides strong evidence for the confirmation of the compound's elemental composition and, by extension, its molecular formula. mdpi.com
Research Findings: For the target compound, this compound, the molecular formula is C₇H₁₁N₃O₂S₂. The theoretical elemental composition can be calculated based on its molecular weight (249.31 g/mol ). In numerous research articles describing the synthesis of new thiazole or piperazine derivatives, elemental analysis is presented as a final confirmation of the structure, with experimental values typically required to be within ±0.4% of the calculated theoretical values. mdpi.comiaea.orgmdpi.com
Table 3: Theoretical Elemental Composition of this compound (C₇H₁₁N₃O₂S₂)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 33.72% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.45% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 16.85% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.83% |
| Sulfur | S | 32.065 | 2 | 64.130 | 25.72% |
| Total | | | | 249.314 | 100.00% |
Computational and in Silico Investigations of 1 1,3 Thiazol 2 Ylsulfonyl Piperazine and Its Binding Interactions
Molecular Docking Studies with Established Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel ligand with a protein of interest.
Target Protein Selection and Preparation
The initial step in a molecular docking study is the selection of a biologically relevant protein target. For a molecule containing both thiazole (B1198619) and piperazine (B1678402) moieties, a wide range of targets could be considered based on the known activities of similar compounds. Thiazole derivatives have been investigated for their roles as inhibitors of enzymes such as carbonic anhydrase, cyclooxygenase (COX), and various kinases. nih.govresearchgate.netnih.gov Piperazine derivatives are also common in centrally active agents, targeting receptors like opioid receptors. nih.gov
Once a target protein is selected, its three-dimensional structure is obtained, typically from a repository like the Protein Data Bank (PDB). The preparation of the protein for docking is a critical step that involves:
Removal of water molecules and any co-crystallized ligands.
Addition of hydrogen atoms, which are often not resolved in crystallographic structures.
Assignment of appropriate protonation states to amino acid residues at a physiological pH.
Energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation and Conformational Sampling
The three-dimensional structure of the ligand, in this case, 1-(1,3-Thiazol-2-ylsulfonyl)piperazine, must also be prepared. This involves generating a 3D conformation from its 2D structure, which can be done using various chemistry software packages. The ligand is then subjected to energy minimization to obtain a low-energy, stable conformation.
A key aspect of ligand preparation is conformational sampling, where multiple possible conformations of the flexible ligand are generated. This is crucial because the ligand may adopt a different shape upon binding to the protein than it does in its unbound state.
Scoring Functions and Docking Algorithm Evaluation
Docking algorithms are used to place the ligand in the binding site of the protein in various orientations and conformations. These algorithms explore the vast conformational space of the ligand-protein complex to find the most favorable binding modes.
Each predicted binding pose is then evaluated using a scoring function. Scoring functions are mathematical models that estimate the binding affinity (e.g., in kcal/mol) between the ligand and the protein. A lower (more negative) score generally indicates a more favorable binding interaction. Different scoring functions exist, and their performance can vary depending on the protein-ligand system being studied. Therefore, it is common to use and compare the results from multiple scoring functions to increase the reliability of the predictions.
Analysis of Predicted Binding Modes and Interactions
The final step in molecular docking is the detailed analysis of the predicted binding poses. This involves visualizing the ligand-protein complex to understand the specific molecular interactions that stabilize the binding. These interactions can include:
Hydrogen bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic interactions: These occur between nonpolar regions of the ligand and protein.
Van der Waals forces: These are weak, short-range attractive forces.
Pi-pi stacking: This involves interactions between aromatic rings.
Salt bridges: These are electrostatic interactions between oppositely charged groups.
By analyzing these interactions, researchers can gain insights into why a particular ligand binds to a specific target and can propose modifications to the ligand to improve its binding affinity and selectivity.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-target complex compared to the static picture offered by molecular docking. MD simulations calculate the trajectory of atoms and molecules over time, allowing for the assessment of the stability of the docked complex and the nature of the interactions in a simulated physiological environment.
System Setup and Force Field Selection
To perform an MD simulation, the docked ligand-protein complex is placed in a simulation box, which is then filled with water molecules to mimic the aqueous cellular environment. Ions are also added to neutralize the system and to achieve a physiological salt concentration.
A crucial component of the system setup is the selection of a force field . A force field is a set of parameters that describes the potential energy of the system as a function of the positions of its atoms. Different force fields are available, such as AMBER, CHARMM, and GROMOS, and the choice depends on the type of molecules being simulated. For a novel compound like this compound, specific parameters for the ligand may need to be generated if they are not already present in the chosen force field.
Once the system is set up, it undergoes a series of steps including energy minimization, heating to the desired temperature, and equilibration, before the final production simulation is run for a duration typically ranging from nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the dynamic behavior of the ligand-protein complex.
Simulation Parameters and Trajectory Analysis
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a biological system at an atomic level. To investigate the interaction of this compound with its target protein, a simulation would be meticulously prepared. This involves defining the physical laws governing the atoms, the environment, and the simulation's duration.
The initial setup requires a high-resolution 3D structure of the protein-ligand complex, often obtained from experimental methods like X-ray crystallography or generated through molecular docking. The system is then solvated in a water box, and ions are added to neutralize the system and mimic physiological salt concentrations.
Simulation Parameters: Key parameters must be defined to ensure a physically realistic simulation. These include the force field, which is a set of parameters used to calculate the potential energy of the system, and the water model. The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps where temperature and pressure are gradually stabilized. Finally, a production MD run is performed for a duration sufficient to sample the conformational landscape of the complex, typically ranging from nanoseconds to microseconds.
Trajectory Analysis: The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory provides insights into the stability and dynamics of the protein-ligand complex. Common analyses include:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.
Table 1: Example of Typical MD Simulation Parameters
| Parameter | Value/Type | Description |
|---|---|---|
| Force Field | AMBER, CHARMM | A set of equations and associated constants describing the potential energy of the system. |
| Water Model | TIP3P, SPC/E | A model to simulate the behavior of water molecules in the system. |
| System Size | ~80,000 - 120,000 atoms | Includes the protein, ligand, water molecules, and ions. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 bar | Atmospheric pressure. |
| Production MD | 100-500 ns | The duration of the simulation for collecting data for analysis. |
Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
Calculating the binding free energy is essential for quantifying the affinity between a ligand and its target protein. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods that estimate this energy by combining molecular mechanics calculations with continuum solvation models. nih.govelsevierpure.com These methods offer a balance between the speed of docking scores and the accuracy of more computationally expensive methods like alchemical free energy perturbation. walshmedicalmedia.comnih.gov
The binding free energy (ΔG_bind) is calculated by taking snapshots from the MD trajectory and computing the following energy components: walshmedicalmedia.comfrontiersin.org
ΔE_MM (Molecular Mechanics Energy): The gas-phase energy of the protein-ligand interaction, comprising van der Waals and electrostatic energies. walshmedicalmedia.com
ΔG_solv (Solvation Free Energy): The energy change associated with transferring the ligand from a solvent to the protein's binding site. It is divided into polar and non-polar components. nih.govwalshmedicalmedia.com
Polar Solvation Energy (ΔG_PB/GB): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. nih.gov
Non-polar Solvation Energy (ΔG_SA): Estimated from the solvent-accessible surface area (SASA). walshmedicalmedia.com
-TΔS (Conformational Entropy): The change in conformational entropy upon ligand binding. This term is computationally demanding and is sometimes omitted when comparing similar ligands, though its inclusion can be important for accuracy. nih.gov
MM/GBSA is generally faster than MM/PBSA, making it suitable for ranking large numbers of compounds, while MM/PBSA can sometimes provide more accurate absolute binding free energies. nih.govnih.gov The choice of parameters, such as the solute dielectric constant, can significantly impact the results. nih.gov
Table 2: Hypothetical Binding Free Energy Components for this compound (kcal/mol)
| Energy Component | Value | Description |
|---|---|---|
| ΔE_vdW (van der Waals) | -45.5 | Favorable van der Waals interactions. |
| ΔE_ele (Electrostatic) | -28.2 | Favorable electrostatic interactions. |
| ΔE_MM (Total MM) | -73.7 | Total gas-phase molecular mechanics energy. |
| ΔG_GB (Polar Solvation) | +51.3 | Unfavorable energy for desolvating polar groups. |
| ΔG_SA (Non-polar Solvation) | -4.9 | Favorable energy from hydrophobic effect. |
| ΔG_solv (Total Solvation) | +46.4 | Total energy change upon solvation. |
| ΔG_bind (MM/GBSA) | -27.3 | Final estimated binding free energy (excluding entropy). |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is fundamental in drug design for understanding which structural properties are key to a compound's function.
Descriptor Generation and Selection
The first step in QSAR modeling is to calculate molecular descriptors for a set of molecules with known activities. These descriptors are numerical values that represent different aspects of a molecule's physicochemical properties. For a series of analogs of this compound, hundreds or even thousands of descriptors can be calculated. nih.gov They are typically categorized as:
1D Descriptors: Molecular weight, atom counts, number of rotatable bonds.
2D Descriptors: Topological indices, molecular connectivity, and 2D pharmacophore features that describe the graph-like structure of the molecule. shd-pub.org.rs
3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular volume, surface area, and dipole moment.
A crucial subsequent step is descriptor selection. Using too many descriptors can lead to overfitting, where the model performs well on the training data but fails to predict the activity of new compounds. nih.gov Algorithms are used to select a small subset of relevant, non-redundant descriptors that have the strongest correlation with biological activity.
Table 3: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| 1D | MolWt | Molecular Weight |
| 1D | nRotB | Number of Rotatable Bonds |
| 2D | TPSA | Topological Polar Surface Area |
| 2D | logP | Logarithm of the octanol-water partition coefficient (hydrophobicity) |
| 3D | V_mol | Molecular Volume |
| 3D | Dipole | Dipole Moment |
Model Development and Validation (2D and 3D QSAR)
With a set of selected descriptors, a mathematical model is developed. The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net
2D-QSAR: This approach uses 1D and 2D descriptors to build a linear or non-linear equation. A common method is Multiple Linear Regression (MLR), which generates a simple, interpretable equation. nih.govshd-pub.org.rs
3D-QSAR: This method requires the 3D alignment of all molecules in the dataset. It generates descriptors based on the surrounding molecular fields. researchgate.netresearchgate.net
Comparative Molecular Field Analysis (CoMFA): Calculates steric and electrostatic fields on a 3D grid around the aligned molecules.
Comparative Molecular Similarity Indices Analysis (CoMSIA): Calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, offering a more detailed analysis. nih.gov
Model Validation: The quality of a QSAR model is assessed using several statistical metrics: nih.govnih.gov
r² (Coefficient of Determination): Indicates how well the model fits the training set data.
q² or Q² (Cross-validated r²): Measures the internal predictive ability of the model, often calculated using the leave-one-out method. nih.gov
R²_test (External r²): Measures the model's ability to predict the activity of the external test set compounds, providing the most rigorous test of its utility. nih.gov
Table 4: Statistical Validation Parameters for a Hypothetical QSAR Model
| Parameter | Acceptable Value | Description |
|---|---|---|
| r² | > 0.6 | Goodness-of-fit for the training set. |
| q² (LOO) | > 0.5 | Internal predictive ability of the model. |
| R²_test | > 0.5 | Predictive ability for an external test set. |
Application in Analog Design and Activity Prediction
A validated QSAR model is a valuable tool for lead optimization. It can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound.
For a 2D-QSAR model, the regression equation directly informs which properties (e.g., lower logP, higher TPSA) are beneficial for activity. Designers can then propose new structures with these desired properties.
For a 3D-QSAR model, the results are visualized as contour maps. researchgate.net These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example:
Steric Maps: Show where bulky groups are favored or disfavored.
Electrostatic Maps: Indicate where positive or negative charges would enhance binding affinity.
By interpreting these maps, medicinal chemists can rationally design new analogs with a higher probability of being potent and effective.
ADME/Tox Prediction (In Silico, Pre-clinical Focus Only)
In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, enabling the early identification of compounds with potentially poor pharmacokinetic or toxicological profiles.
In Silico Absorption Prediction (e.g., Lipophilicity Assessment)
The absorption of a drug is heavily influenced by its physicochemical properties, particularly its lipophilicity. researchgate.net Lipophilicity is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). Compounds with a logP in a certain range (typically 1-3) are more likely to have good oral absorption.
In silico tools can predict the lipophilicity and other properties related to absorption for this compound.
| Property | Predicted Value (Representative) | Implication for Absorption |
| LogP (o/w) | 2.1 | Favorable for passive diffusion across cell membranes. |
| Topological Polar Surface Area (TPSA) | 85.5 Ų | Within the acceptable range for good oral bioavailability. |
| Water Solubility (LogS) | -3.5 | Moderately soluble, which is a balance for absorption. |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
In Silico Distribution Prediction (e.g., Blood-Brain Barrier Permeability)
The distribution of a drug within the body, including its ability to cross biological barriers like the blood-brain barrier (BBB), is crucial for its efficacy and safety. univie.ac.at For drugs targeting the central nervous system (CNS), BBB permeability is essential, while for non-CNS drugs, it is often undesirable to avoid potential side effects. nih.govnih.gov
In silico models can predict the BBB permeability of this compound.
| Property | Predicted Value (Representative) | Implication for Distribution |
| BBB Permeation | No | The compound is predicted not to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | Yes | Predicted to be a substrate of the P-gp efflux pump, limiting brain penetration. |
| Plasma Protein Binding | ~90% | High plasma protein binding can limit the free fraction of the drug available for distribution. |
In Silico Metabolism Prediction (e.g., CYP Interactions)
The metabolism of drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. nih.gov Predicting a compound's interaction with these enzymes is vital to assess its metabolic stability and potential for drug-drug interactions. nih.gov
In silico predictions for the metabolic profile of this compound are summarized below.
| Property | Predicted Interaction (Representative) | Implication for Metabolism |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of CYP1A2 substrates. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C9 substrates. |
| CYP2C19 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2C19. |
| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2D6. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of CYP3A4 substrates. |
| Metabolic Stability | Moderate | The compound is predicted to have a moderate rate of metabolism. |
In Silico Excretion Prediction
The in silico prediction of the excretion pathways for this compound is a critical step in early drug discovery, helping to anticipate the compound's metabolic fate and potential for accumulation. nih.gov Computational models, such as those available through platforms like ADMETlab 2.0, are utilized to estimate the likelihood of renal or hepatic clearance. These predictions are based on the molecule's physicochemical properties, including its molecular weight, lipophilicity (LogP), and polar surface area, which influence its interaction with transporters in the kidneys and liver. While specific data for this exact compound is not publicly available, the general approach involves algorithms trained on large datasets of known compounds to forecast excretion patterns. The piperazine and thiazole moieties are common in pharmaceuticals, and their known metabolic and excretion profiles would inform the predictive models for this compound.
| Parameter | Predicted Outcome | Significance |
| Primary Route of Excretion | Renal or Hepatic | Determines the main organ responsible for eliminating the compound from the body. |
| Interaction with Renal Transporters | Possible | Influences the rate and extent of kidney-mediated excretion. |
| Biliary Excretion Likelihood | Moderate | Depends on molecular weight and polarity, affecting enterohepatic recirculation potential. |
This table presents a generalized prediction based on common in silico modeling approaches for compounds with similar structural features.
In Silico Toxicity Prediction
In silico toxicology studies are essential for identifying potential safety liabilities of a compound before extensive experimental testing. nih.gov These computational methods use established algorithms and databases to predict various forms of toxicity based on the chemical structure of this compound. nih.gov Models like those based on Cramer's rules can classify the compound based on its structural alerts for toxicity. nih.gov The predictions cover a range of endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities. By comparing the structural fragments of the compound to a vast library of chemicals with known toxicological profiles, these tools can flag potential hazards. nih.gov
| Toxicity Endpoint | Predicted Risk | Basis of Prediction |
| Carcinogenicity | Low to Moderate | Based on the absence or presence of known carcinogenic substructures. |
| Mutagenicity (Ames) | Unlikely | Prediction based on structural alerts for DNA reactivity. |
| Hepatotoxicity | Possible | The presence of the thiazole ring may be flagged by some models. |
| Cardiotoxicity (hERG inhibition) | To be determined | Requires specific modeling for ion channel interactions. |
This table provides a speculative toxicity profile based on general in silico prediction methods.
Conformational Analysis and Energy Minimization Studies of the Compound
Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional shapes. This is achieved through computational methods that explore the potential energy surface of the molecule by systematically rotating its single bonds. The piperazine ring typically exists in a chair conformation, which is its lowest energy state. Energy minimization calculations, often employing methods like Density Functional Theory (DFT), are then used to refine these conformations and determine their relative stabilities. mdpi.com These studies are crucial for understanding how the molecule might interact with biological targets, as its shape dictates its binding affinity and specificity.
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic structure and reactivity of this compound. These methods, particularly DFT, are used to calculate a variety of molecular properties that are difficult to determine experimentally.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov For thiazole derivatives, the HOMO-LUMO energy gap has been reported to be around 4.6 eV, indicating a stable structure. irjweb.com
| Parameter | Calculated Value (eV) (Representative for Thiazole Derivatives) | Interpretation |
| HOMO Energy | ~ -5.5 | Indicates the energy of the highest energy electrons. irjweb.com |
| LUMO Energy | ~ -0.8 | Represents the energy of the lowest energy available orbital for an incoming electron. irjweb.com |
| HOMO-LUMO Gap | ~ 4.7 | A larger gap signifies higher kinetic stability and lower chemical reactivity. irjweb.com |
The values in this table are illustrative and based on reported data for similar thiazole-containing compounds. irjweb.com
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated using DFT and helps to identify the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov The red areas indicate likely sites for electrophilic attack, while the blue areas are prone to nucleophilic attack. nih.gov For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atoms are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. researchgate.netnih.gov Conversely, the hydrogen atoms, particularly those on the piperazine ring, would exhibit positive potential.
Mechanistic Studies of 1 1,3 Thiazol 2 Ylsulfonyl Piperazine’s Biological Activities in Pre Clinical Models
In Vitro Enzyme Inhibition Assays
There is no publicly available research detailing in vitro enzyme inhibition assays specifically for 1-(1,3-Thiazol-2-ylsulfonyl)piperazine. Therefore, information regarding target enzyme selection, IC50/Ki values, and the mechanism of inhibition is not available.
No studies have identified or purified specific enzyme targets for this compound.
No IC50 or Ki values have been published for the inhibitory activity of this compound against any enzyme.
Without experimental data, the reversibility and mechanism of any potential enzyme inhibition remain unknown.
Receptor Binding Assays
There are no published receptor binding assays for this compound. Consequently, data on its binding kinetics, affinity, and functional activity at any receptor are unavailable.
The binding kinetics and dissociation constant (Kd) for this compound at any biological receptor have not been determined.
No functional assays have been reported to characterize this compound as an agonist or antagonist at any receptor.
Cell-Based Assays
Cell-based assays are fundamental in pre-clinical research to elucidate the mechanisms through which a compound exerts its biological effects at a cellular level. For derivatives and compounds structurally similar to this compound, a variety of in vitro models have been employed to assess their potential as therapeutic agents.
The choice of cell lines is critical for investigating the specific biological activities of a compound. In studies of related thiazole-piperazine derivatives with potential anticancer activity, a panel of human cancer cell lines is often utilized. These can include, but are not limited to, cell lines representing different types of cancer to determine the compound's spectrum of activity.
For instance, in the evaluation of novel piperazine-based bis(thiazole) hybrids, human colorectal carcinoma (HCT-116), hepatoblastoma (HepG2), and breast cancer (MCF-7) cell lines have been employed. Normal cell lines, such as Human Dermal Fibroblasts (HDF), are also included to assess the selectivity of the compound for cancer cells over healthy cells.
The culture conditions for these cell lines are standardized to ensure reproducibility of the experimental results. This typically involves maintaining the cells in a specific growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubating them in a humidified atmosphere at 37°C with 5% CO2.
Reporter gene assays are a valuable tool for determining if a compound modulates a specific signaling pathway. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. An increase or decrease in the expression of the reporter gene indicates that the compound is affecting the activity of that pathway. While specific reporter gene assay data for this compound is not available, this methodology is a standard approach for mechanistic studies of novel compounds.
High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds to identify those with a desired biological activity. In the context of drug discovery involving thiazole-piperazine scaffolds, HTS would be employed to screen a library of derivatives of this compound against a specific biological target or cellular phenotype. For example, a study on imidazo[2,1-b]thiazole-based sulfonyl piperazines synthesized a novel series of compounds and evaluated their inhibitory potency against various carbonic anhydrase isoforms. This type of focused screening is a key step in identifying lead compounds for further development.
Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological effects. Cellular uptake and distribution studies are performed to determine the bioavailability of a compound at the cellular level. Techniques such as fluorescence microscopy, using a fluorescently labeled version of the compound, or mass spectrometry can be used to visualize and quantify the compound's presence in different cellular compartments. Information on the cellular uptake and distribution of this compound is not currently available in published literature.
To understand the mechanism of action of a compound, it is essential to identify the specific cellular pathways it affects. For related piperazine-based bis(thiazole) hybrids, studies have shown that they can induce apoptosis (programmed cell death) in cancer cells. This was demonstrated by investigating the expression levels of key apoptosis-related genes. For example, one study found that a promising compound upregulated the expression of pro-apoptotic genes like p53, Bax, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2.
Gene expression profiling, using techniques like microarrays or RNA sequencing, can provide a global view of the changes in gene expression induced by a compound and can help to identify the signaling cascades that are modulated.
For example, studies on certain thiazole (B1198619) derivatives have assessed their effects on cancer cell migration and proliferation. Assays such as the transwell migration assay are used to evaluate the ability of a compound to inhibit cell movement, a key process in cancer metastasis. Cell viability assays, like the MTT or SRB assay, are used to determine the cytotoxic effects of a compound on cancer cells.
The table below summarizes the types of cell-based assays that have been used to evaluate compounds structurally related to this compound.
| Assay Type | Purpose | Example Cell Lines | Key Findings for Related Compounds |
| Cytotoxicity Assay | To measure the effect of a compound on cell viability. | HCT-116, HepG2, MCF-7, HDF | Some piperazine-based thiazole hybrids show potent and selective cytotoxicity against cancer cells. |
| Apoptosis Assay | To determine if a compound induces programmed cell death. | HCT-116 | Active compounds can upregulate pro-apoptotic genes (e.g., p53, caspases) and downregulate anti-apoptotic genes (e.g., Bcl-2). |
| Cell Migration Assay | To assess the effect of a compound on cell motility. | HeLa, MDA-MB-231 | Certain thiazole derivatives can significantly inhibit cancer cell migration. |
| Enzyme Inhibition Assay | To measure the ability of a compound to inhibit a specific enzyme. | N/A | Imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have shown selective inhibition of carbonic anhydrase II. |
In Vivo Pre-clinical Efficacy Studies (Animal Models, No Human Data)
In vivo preclinical efficacy studies are crucial for determining whether the biological activity of a compound observed in laboratory settings translates to a living organism. These studies utilize animal models that mimic human diseases to assess the therapeutic potential of a new chemical entity.
The selection of an appropriate animal model is a critical step in preclinical drug evaluation. For compounds within the sulfonamide class, which are known to possess anti-inflammatory properties, models of inflammation are often employed nih.govnih.gov.
Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-characterized model of acute inflammation. The injection of carrageenan, an irritant, into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. This model is valuable for screening compounds for general anti-inflammatory activity.
Adjuvant-Induced Arthritis in Rats: For compounds with potential in chronic inflammatory diseases, a model like adjuvant-induced arthritis is more appropriate. Injection of Freund's complete adjuvant induces a systemic, chronic inflammatory condition that shares some pathological features with human rheumatoid arthritis. This model allows for the evaluation of a compound's effect on chronic inflammation, joint damage, and associated pain.
12-O-tetradecanoylphorbol 13-acetate (TPA)-Induced Ear Edema in Mice: This model is used to assess topical anti-inflammatory activity. TPA is a potent inflammatory agent that, when applied to a mouse's ear, causes significant swelling and cellular infiltration. It is a valuable model for compounds intended for dermatological applications or for studying specific inflammatory pathways activated by TPA mdpi.com.
The justification for using these models for a thiazole sulfonamide derivative would be based on the known anti-inflammatory potential of the broader sulfonamide chemical class nih.gov.
A typical experimental design involves multiple groups of animals, including a control group receiving a placebo (vehicle), a positive control group receiving a known anti-inflammatory drug (e.g., ibuprofen or indomethacin), and several groups receiving different doses of the test compound.
Key outcome measures and biological markers include:
Physiological Assessments: Measurement of paw volume or ear thickness to quantify edema. In arthritis models, this includes scoring of joint inflammation and pain sensitivity tests (e.g., paw-pressure tests) mdpi.com.
Histopathological Analysis: Tissues from the inflamed site are collected, sectioned, and stained to assess the degree of immune cell infiltration, tissue damage, and other pathological changes.
Biochemical Markers: Blood and tissue samples are analyzed for levels of pro-inflammatory mediators. These often include cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) mdpi.com.
| Treatment Group | Mean Paw Volume Increase (mL) | % Inhibition of Edema | TNF-α Level (pg/mL) in Paw Tissue |
|---|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - | 150.2 ± 12.5 |
| Reference Drug (Indomethacin) | 0.32 ± 0.04 | 62.4% | 55.8 ± 6.1 |
| Analogous Compound (Low Dose) | 0.65 ± 0.06 | 23.5% | 112.5 ± 9.8 |
| Analogous Compound (High Dose) | 0.41 ± 0.05 | 51.8% | 71.4 ± 7.3 |
Data are hypothetical and for illustrative purposes only.
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the therapeutic effect). Establishing a PK/PD relationship is essential for optimizing dosing regimens.
In animal models, this involves collecting blood samples at various time points after drug administration to determine the drug's concentration-time profile. Key PK parameters such as clearance, volume of distribution, and elimination half-life are calculated. These parameters are then correlated with the pharmacodynamic endpoints measured in the efficacy studies (e.g., reduction in paw edema). For sulfonamides, studies in rats have shown that physicochemical properties like lipophilicity (log P) and the extent of plasma protein binding significantly influence their pharmacokinetic profiles, particularly their volume of distribution and clearance rates nih.gov.
A PK/PD model aims to link the drug concentration at the site of action with the observed effect, helping to predict the exposures needed for efficacy in humans.
| Compound | Total Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-life (h) | Protein Binding (%) |
|---|---|---|---|---|
| Sulfonamide A | 15.2 | 0.8 | 0.9 | 45 |
| Sulfonamide B | 8.5 | 0.5 | 1.1 | 78 |
| Sulfonamide C | 4.1 | 0.3 | 1.9 | 92 |
This table is based on the type of data presented in studies like the quantitative structure-pharmacokinetic relationship analysis of sulfonamides in rats nih.gov.
Biomarkers are measurable indicators of a biological state or condition and are critical in drug development for monitoring disease progression and therapeutic response nih.govcrownbio.com. In preclinical animal models, potential biomarkers are identified and validated before being considered for clinical use.
For an anti-inflammatory compound, potential biomarkers could include the aforementioned pro-inflammatory cytokines (TNF-α, IL-6). The validation process would involve demonstrating that the levels of these markers consistently decrease with effective treatment and that this reduction correlates with clinical improvement (e.g., reduced swelling). This can be achieved by measuring cytokine levels in both tissue and systemic circulation (plasma) and correlating them with the physiological and histological outcomes in the animal model.
Proteomic and Metabolomic Approaches to Elucidate Mechanism of Action
Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) are powerful 'omics' technologies used to gain a comprehensive understanding of a drug's mechanism of action nih.govfrontiersin.org. By analyzing the global changes in proteins and metabolites in cells or tissues following drug treatment, researchers can identify the specific biological pathways that are affected. This approach can confirm the intended mechanism or reveal novel targets and off-target effects.
Confirming that a drug candidate binds to its intended molecular target within a living cell is a fundamental step in drug development, known as target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying this interaction frontiersin.orgnih.gov.
The principle of CETSA is based on the fact that when a drug binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. In a CETSA experiment, intact cells or tissue lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting or mass spectrometry researchgate.net. An increase in the melting temperature (Tm) of the protein in the presence of the compound provides direct evidence of target engagement.
CETSA can be applied throughout the drug discovery process, including in vivo studies where tissues from treated animals can be analyzed to confirm that the drug reached its target in a specific organ nih.gov. For sulfonamide-based inhibitors, CETSA has been used to demonstrate engagement with targets such as carbonic anhydrases labhoo.com.
| Treatment | Calculated Melting Temperature (Tm) | Thermal Shift (ΔTm) |
|---|---|---|
| Vehicle Control | 52.5 °C | - |
| Analogous Compound | 56.0 °C | +3.5 °C |
Data are hypothetical and for illustrative purposes only. A positive thermal shift indicates target engagement.
Metabolic Pathway Perturbation Analysis
While specific metabolic studies on this compound are not available, the metabolic fate of compounds containing a piperazine ring is an area of significant research. The piperazine moiety is susceptible to several metabolic transformations that could significantly alter the compound's biological activity and clearance from the body.
In pre-clinical models, piperazine-containing structures typically undergo Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes. Key metabolic reactions include:
N-dealkylation: If the second nitrogen of the piperazine ring is substituted, this group can be removed.
N-oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation.
Ring hydroxylation: Hydroxyl groups can be introduced onto the carbon atoms of the piperazine ring.
Piperazine Ring Opening: More extensive metabolism can lead to the cleavage of the piperazine ring itself.
The presence of the thiazole and sulfonyl groups would likely influence these pathways. The electron-withdrawing nature of the thiazolylsulfonyl group attached to one of the piperazine nitrogens would be expected to decrease the susceptibility of that nitrogen to oxidation. The metabolic stability of the thiazole ring itself is generally high, though it can also undergo oxidation. Subsequent to Phase I reactions, the resulting metabolites would likely be conjugated with polar molecules such as glucuronic acid or sulfate in Phase II metabolism to facilitate excretion.
A hypothetical metabolic scheme would involve initial oxidative reactions on the unsubstituted nitrogen of the piperazine ring or on the ring's carbon atoms, followed by conjugation. Understanding these pathways is critical, as metabolites may possess their own distinct biological activity or reactivity profile.
Table 1: Potential Metabolic Reactions for this compound
| Metabolic Phase | Potential Reaction | Location on Molecule | Potential Outcome |
| Phase I | N-Oxidation | Unsubstituted Piperazine Nitrogen | Formation of a more polar metabolite |
| Phase I | C-Hydroxylation | Piperazine Ring Carbons | Introduction of a hydroxyl group for further conjugation |
| Phase I | Ring Cleavage | Piperazine Ring | Opening of the heterocyclic ring structure |
| Phase II | Glucuronidation | Hydroxylated Metabolites | Increased water solubility for excretion |
| Phase II | Sulfation | Hydroxylated Metabolites | Increased water solubility for excretion |
Investigation of Off-Target Interactions and Selectivity Profiling (Pre-clinical)
Selectivity profiling is a cornerstone of pre-clinical drug development, designed to identify unintended interactions with biological targets that are distinct from the primary therapeutic target. For this compound, both the thiazole and piperazine moieties are known to be "privileged structures" in medicinal chemistry, meaning they are found in numerous biologically active compounds and can interact with a wide range of targets. nih.gov
The piperazine ring, in particular, is a well-known pharmacophore that interacts with various central nervous system (CNS) receptors. nih.gov It is a common structural feature in molecules targeting dopaminergic, serotonergic, adrenergic, and histaminergic receptors. nih.gov Therefore, a comprehensive pre-clinical selectivity screen of this compound would be essential to determine its specificity.
Based on its structure, potential off-target interactions could be hypothesized. For instance, the general structure of an aryl-sulfonyl-piperazine is common in compounds with activity at serotonin (B10506) receptors. Studies on other thiazole-piperazine derivatives have indicated that they may interact with the opioidergic system, suggesting a potential for off-target activity at opioid receptors. nih.gov
A typical pre-clinical selectivity profile would involve screening the compound against a broad panel of receptors, enzymes, and ion channels. This is often performed using radioligand binding assays or enzymatic activity assays. Identifying any significant off-target interactions early in development is crucial for interpreting in vivo results and predicting potential side effects. Without such empirical data, the selectivity profile of this compound remains speculative.
Table 2: Potential Off-Target Classes for this compound Based on Structural Moieties
| Structural Moiety | Associated Target Class | Rationale for Potential Interaction |
| Piperazine | G-Protein Coupled Receptors (GPCRs) | Common pharmacophore for serotonin, dopamine (B1211576), and adrenergic receptors. nih.gov |
| Piperazine | Ion Channels | Some piperazine derivatives are known to modulate ion channel activity. |
| Thiazole-Piperazine | Opioid Receptors | Structurally related compounds have shown activity at µ- and δ-opioid receptors. nih.gov |
| Sulfonyl | Enzymes (e.g., Carbonic Anhydrases) | The sulfonamide group is a classic zinc-binding pharmacophore present in many enzyme inhibitors. |
Structure Activity Relationship Sar Studies and Ligand Design Principles for 1 1,3 Thiazol 2 Ylsulfonyl Piperazine Scaffolds
Systematic Modification of the Thiazole (B1198619) Moiety
The thiazole ring is a key pharmacophoric element, and its substitution pattern significantly influences molecular interactions with biological targets.
Substituent Effects on Biological Activity
The introduction of different substituents onto the thiazole ring can dramatically alter the biological profile of the parent compound. Research has shown that both the position and the electronic properties of these substituents are critical for activity.
For instance, in a series of sulfamoyl benzamidothiazoles designed to prolong NF-κB activation, the substitution on the thiazole ring was a major determinant of potency. A compound featuring a 2,5-dimethylphenyl group at the 4-position of the thiazole ring was identified as a potent lead. nih.gov Further studies revealed that substituting this phenyl ring with electron-withdrawing groups like bromine at the meta- and para-positions was well-tolerated and maintained activity. However, replacing the entire bi-aryl system with small, nonpolar aliphatic groups such as methyl, ethyl, or propyl at the 4-position of the thiazole led to inactive compounds, suggesting that a bi-aryl conformation is likely essential for the desired biological effect. nih.gov
In another study focusing on thiazole derivatives as inhibitors of Vascular Adhesion Protein-1 (VAP-1), structural modifications led to the discovery that a thiazole derivative with a guanidine (B92328) group exhibited potent inhibitory activity. nih.gov The SAR studies indicated that the presence of para-halogen-substituted phenyl groups attached to the thiazole ring was important for activity. nih.gov Similarly, for certain anticancer agents, m,p-dimethyl substitution on a phenyl ring attached to the thiazole was found to be crucial for cytotoxic activity. nih.gov
Interactive Table 1: Effect of Thiazole Ring Substituents on Biological Activity
| Parent Scaffold | Thiazole Substituent | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Benzamido-thiazole | 4-(2,5-dimethylphenyl) | NF-κB Activation | Potent activity, suggesting bi-aryl conformation is key. | nih.gov |
| Benzamido-thiazole | 4-(methyl) | NF-κB Activation | Inactive, highlighting the need for a larger substituent. | nih.gov |
| Benzamido-thiazole | 4-(propyl) | NF-κB Activation | Inactive. | nih.gov |
| Thiazole | Guanidine group containing side chain | VAP-1 Inhibition | Potent inhibitory activity. | nih.gov |
Bioisosteric Replacements of the Thiazole Ring
Bioisosteric replacement of the thiazole ring with other heterocyclic systems is a common strategy to modulate activity and improve physicochemical properties. The choice of the isostere can lead to significant changes in target affinity and selectivity.
In the development of human adenosine (B11128) A3 receptor antagonists, the thiazole ring was compared to a 1,2,4-thiadiazole (B1232254) ring. The thiadiazole analog demonstrated an 8-fold increase in binding affinity compared to its corresponding thiazole derivative. drughunter.com Molecular modeling suggested that an additional hydrogen bond could form between a specific amino acid (S1815.42) and the nitrogen atom of the thiadiazole ring, an interaction absent with the thiazole derivatives, which may contribute to the enhanced affinity. drughunter.com
Other studies have explored replacing different rings with thiazole, which also informs its bioisosteric potential. For example, replacing a pyrazole (B372694) moiety with a thiazole ring has been shown to be a viable strategy in designing cannabinoid receptor antagonists. nih.gov Similarly, the replacement of a phenyl ring with a thiazole has been successfully used to generate potent antiproliferative agents. nih.gov In another case, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of N-(5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. rsc.org
Interactive Table 2: Comparison of Thiazole and its Bioisosteres
| Original Ring | Bioisosteric Replacement | Target | Result | Reference |
|---|---|---|---|---|
| Thiazole | 1,2,4-Thiadiazole | Adenosine A3 Receptor | 8-fold increase in binding affinity. | drughunter.com |
| Pyrazole | Thiazole | Cannabinoid CB1 Receptor | Maintained antagonist activity, demonstrating bioisosteric relationship. | nih.gov |
| Phenyl | Thiazole | Proliferation (MCF-7 cells) | Resulted in a highly potent antiproliferative compound. | nih.gov |
Exploration of the Sulfonyl Linker
The sulfonyl (-SO2-) group acts as a rigid and chemically stable linker, playing a crucial role in orienting the thiazole and piperazine (B1678402) rings. Its properties can be modulated through substitution or complete replacement. The sulfonamide group is known to be a potential hydrogen bond acceptor and can increase water solubility. nih.gov
Variation of Sulfonyl Substituents
In scaffolds structured as aryl-sulfonyl-piperazine, modifications to the aryl group are a key area of SAR exploration. For a series of imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids designed as carbonic anhydrase inhibitors, the substitution pattern on the aryl portion of the sulfonyl piperazine moiety was critical. The studies found that a compound with a 4-tert-butyl substitution on the phenylsulfonyl part of the molecule showed promising inhibitory activity against the hCA II isoform. nih.gov
Replacement with Alternative Linkers
Replacing the sulfonamide linker with other chemical groups is a strategy used to alter molecular geometry, stability, and pharmacokinetic profiles. Amides are common bioisosteres for sulfonamides, although they are more susceptible to enzymatic hydrolysis. nih.gov Other successful bioisosteres for amide and sulfonamide linkers include five-membered heterocyclic rings like 1,2,3-triazoles and 1,3,4-oxadiazoles, which can mimic the hydrogen bonding properties while offering greater metabolic stability. nih.govnih.gov
In one study, the isosteric substitution of an amide group with a sulfonamide moiety was investigated. The sulfonamide-containing compound (Sulfo-Glu) formed more stable gels at lower concentrations compared to its amide and triazole counterparts, indicating that the amide-to-sulfonamide substitution can induce restrictions against molecular motion. researchgate.net Conversely, replacing a metabolically unstable amide linker with a 1,3,4-oxadiazole (B1194373) ring led to a potent and more stable mGlu7-NAM with high CNS penetration. nih.gov This highlights that while sulfonamides are good linkers, other groups can be more advantageous depending on the therapeutic goal. More novel replacements, such as sulfonimidamides, are also being explored as attractive bioisosteres for sulfonamides. tandfonline.com
Derivatization of the Piperazine Ring
The piperazine ring is a versatile scaffold frequently used in drug design due to its structural rigidity and the presence of two nitrogen atoms that can be functionalized. nih.govrsc.org The substitution at the N-4 nitrogen (the atom not attached to the sulfonyl group) is a primary site for modification and profoundly impacts biological activity and physical properties. researchgate.netnih.govnih.govacs.org
In studies of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis, the piperazine ring was found to be essential for activity. nih.gov Replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a complete loss of whole-cell activity. Furthermore, introducing a methyl group at the 3-position of the piperazine ring also led to a profound loss of both biochemical and whole-cell activity, indicating a strict steric requirement within the binding site. nih.gov
In another series of novel compounds carrying both thiazole and piperazine rings, various substitutions were made on the piperazine nitrogen. These derivatives were synthesized by reacting 1-(methylsulfonyl)piperazine (B1332412) with 4-fluorobenzaldehyde, followed by several steps to build the final molecule. researchgate.net The nature of the substituent on the piperazine ring is a common and effective way to modulate the pharmacological profile of the entire molecule. For example, attaching different aryl, alkyl, or heterocyclic groups to the piperazine nitrogen can influence receptor binding affinity, selectivity, and pharmacokinetic properties like lipophilicity and metabolic stability. researchgate.net
Interactive Table 3: Effect of Piperazine Ring Modifications on Activity
| Parent Scaffold | Piperazine Modification | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| 1-(isoquinolinesulfonyl)piperazine | Replaced with ethylenediamine | M. tuberculosis IMPDH | Loss of whole-cell activity, showing the importance of the rigid ring. | nih.gov |
| 1-(isoquinolinesulfonyl)piperazine | Methyl group at C-3 position | M. tuberculosis IMPDH | Profound loss of activity, indicating steric hindrance. | nih.gov |
| Adamantanyl-urea | 5-benzyl on piperazine ring | Soluble epoxide hydrolase | Potent inhibition (IC50 = 1.37 μM). | nih.gov |
| Adamantanyl-urea | 5-isopropyl on piperazine ring | Soluble epoxide hydrolase | Retained potent inhibition. | nih.gov |
N-Substituted Piperazine Derivatives
The nitrogen atom at the N4 position of the piperazine ring is a common and highly effective site for modification, with the nature of the substituent playing a critical role in determining biological activity and target selectivity. nih.govmdpi.com Studies on various classes of piperazine derivatives consistently demonstrate that alterations at this position significantly influence potency.
For instance, in a series of thiazole-piperazine hybrids designed as antinociceptive agents, the specific substituents on the N4-benzyl group of the piperazine ring dictated the compound's effectiveness. mdpi.com Similarly, research on imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates as carbonic anhydrase inhibitors showed that different substitutions on the terminal piperazine nitrogen led to varying inhibitory constants against the hCA II isoform. nih.gov
The introduction of aryl groups, such as in N-arylpiperazines, can lead to compounds with significant antimicrobial or receptor-binding activities. nih.gov The electronic properties and substitution pattern of these aryl rings are key determinants of the interaction with biological targets. Furthermore, the incorporation of a formyl group onto the piperazine ring in a series of thiazolyl-hydrazone derivatives was found to be a critical modification for achieving high potency as MAO-A inhibitors.
The size and lipophilicity of the N-alkyl substituent can also modulate the pharmacokinetic properties of the parent compound by affecting its interaction with lipid membranes. nih.gov This highlights that modifications at the N4-position influence not only the direct binding to the target (pharmacodynamics) but also the absorption and distribution of the molecule (pharmacokinetics).
Table 1: Representative SAR Findings for N-Substituted Piperazine Derivatives
| Parent Scaffold | N4-Substituent Type | Key Finding | Biological Target/Activity |
| Imidazo[2,1-b]thiazole-sulfonyl piperazine | Aryl, Heteroaryl | Substituents modulate inhibitory activity; selective for hCA II isoform. | Carbonic Anhydrase II nih.gov |
| Thiazole-piperazine | Substituted benzylidene | Substituents on the phenyl ring influence antinociceptive effects. | Opioid Receptors mdpi.com |
| Phenyl-piperazine | Various | Modifications to the phenyl ring or its replacement with heterocycles alter reuptake inhibition. | Serotonin (B10506)/Noradrenaline Transporters nih.gov |
| Aryl-piperazine | Fused heterocyclic | Compounds showed potent anti-tumor and anti-angiogenesis activity. | Anti-cancer/Anti-angiogenesis benthamdirect.com |
C-Substituted Piperazine Derivatives
While less common than N-substitution, modification of the carbon atoms of the piperazine ring itself offers another avenue for structural optimization. However, these changes can have profound and sometimes detrimental effects on activity, underscoring the strict conformational and steric requirements of the target's binding pocket.
A notable study on inhibitors of Mycobacterium tuberculosis IMPDH, which used a related 1-(5-isoquinolinesulfonyl)piperazine scaffold, provides critical insight. The introduction of a single methyl group at the C-3 position of the piperazine ring resulted in a dramatic loss of both enzymatic and whole-cell activity. This suggests that the unsubstituted piperazine ring is essential for activity and that even minor steric bulk at this position disrupts the optimal binding conformation or introduces an unfavorable steric clash with the target protein.
Research into the synthesis of 2,6-cis-diaryl-piperazines has been accomplished through the reductive cyclization of specific dioximes, a method that provides access to stereochemically defined C-substituted piperazines that are otherwise difficult to obtain. mdpi.com Such methods are crucial for systematically exploring the impact of C-substitution on biological activity.
Conformational Effects of Piperazine Ring Substitutions
The piperazine ring typically exists in a low-energy chair conformation. The orientation of substituents on both nitrogen and carbon atoms can influence the ring's puckering and the equilibrium between different conformers (e.g., chair, boat, twist-boat), which in turn dictates the three-dimensional shape of the molecule and its ability to bind to a biological target. rsc.orgias.ac.in
Studies on N-acylated piperazines have shown that the rotation around the amide bond is restricted, leading to the existence of distinct conformers at room temperature. rsc.org This rotational barrier, combined with the energy barrier for the piperazine ring's chair-to-chair interconversion, means that substituents can lock the molecule into a specific shape.
For C-substituted piperazines, substituents can adopt either an axial or equatorial position. Computational and experimental studies have shown that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is often preferred. nih.gov This preference can be further stabilized by intramolecular interactions, such as hydrogen bonding. The specific orientation (axial vs. equatorial) places other functional groups in a defined spatial arrangement, which can be critical for mimicking the binding mode of an endogenous ligand or fitting into a constrained active site. nih.gov The dramatic loss of activity observed with C-3 methylation, as mentioned previously, is likely a direct consequence of an unfavorable conformational change or the inability of the substituted ring to adopt the required geometry for binding.
Identification of Key Pharmacophoric Elements
A pharmacophore is an abstract description of the molecular features necessary for a drug's interaction with its specific biological target. For the 1-(1,3-thiazol-2-ylsulfonyl)piperazine scaffold, several key elements can be identified based on its structure and the SAR data from its derivatives. mdpi.comnih.govresearchgate.net
The essential pharmacophoric features include:
The 1,3-Thiazole Ring: This aromatic heterocycle is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. researchgate.netnih.gov It can participate in various non-covalent interactions, including hydrogen bonding (via its nitrogen atom) and π-π stacking with aromatic residues in a protein's active site. Its specific electronic properties and potential for substitution at the C4 and C5 positions allow for further refinement of target interactions. nih.govnih.gov
The Sulfonyl Group: This moiety acts as a rigid and chemically stable linker between the thiazole and piperazine rings. More importantly, the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, which can form crucial interactions with hydrogen bond donor residues (e.g., backbone amides or side chains of asparagine, glutamine, or arginine) in the target's binding site.
The Piperazine Ring: This six-membered heterocycle is another privileged scaffold in drug discovery. researchgate.netmdpi.com It serves as a versatile linker that imparts a degree of three-dimensionality. Its two nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate or glutamate) in the binding pocket and often improving aqueous solubility. researchgate.net The conformational rigidity of the chair form is often critical for maintaining the correct orientation of the other pharmacophoric elements.
The N4-Substituent Vector: As established by extensive SAR studies, the substituent attached to the distal nitrogen of the piperazine ring is a key driver of potency and selectivity. This part of the molecule often extends into a specific sub-pocket of the binding site, where it can engage in hydrophobic, aromatic, or hydrogen bonding interactions. The nature of this group (e.g., aryl, alkyl, acyl) defines a vector for optimization. nih.govnih.gov
Rational Design Strategies Based on SAR Insights
The knowledge gained from SAR studies provides a solid foundation for the rational design of new, improved ligands based on the this compound scaffold. nih.gov
Fragment-Based Drug Discovery (FBDD) Applied to the Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by identifying small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target. biorxiv.orgyoutube.com These initial hits are then optimized into more potent leads by either "growing" them to occupy adjacent binding pockets or "linking" two or more fragments that bind in different nearby sites.
The this compound scaffold is well-suited to an FBDD approach. The individual components can be viewed as fragments themselves:
Thiazole Fragments: A library of fragment-sized thiazole derivatives could be screened to identify initial binders. nih.gov The thiazole ring is a common hit in fragment screens and provides an excellent starting point. nih.gov
Piperazine Fragments: Similarly, a library of simple piperazine-containing fragments could be screened.
Once an initial fragment hit is identified and its binding mode is confirmed (typically by X-ray crystallography or NMR), the SAR insights for the larger scaffold can guide the optimization process. For example, if a simple thiazole fragment binds in a primary pocket, a "fragment growing" strategy would involve adding the sulfonylpiperazine tail to extend the molecule toward a known secondary pocket, with various N4-substituents being explored to maximize affinity. youtube.com Alternatively, if two separate fragments (e.g., a thiazole and a substituted phenyl ring) are found to bind in adjacent pockets, a "fragment linking" strategy could be employed, using a sulfonylpiperazine unit as the linker to connect them into a single, high-potency molecule.
De Novo Design Approaches
De novo design utilizes computational power to build novel molecular structures from the ground up, specifically tailored to the three-dimensional structure of a target's binding site. nih.govacs.org This approach is particularly powerful when a high-resolution crystal structure of the target protein is available.
The pharmacophoric model derived from the this compound scaffold can serve as a blueprint for de novo design algorithms. The key features—a hydrogen bond acceptor (sulfonyl), an aromatic heterocycle (thiazole), a central linker (piperazine), and a vector for additional interactions (N4-substituent)—can be used as constraints. A computational program can then "grow" a molecule atom-by-atom within the binding site, ensuring that it satisfies these pharmacophoric requirements while optimizing its complementarity to the protein surface in terms of shape and electrostatic potential. researchgate.net This can lead to the discovery of entirely new scaffolds that retain the essential binding elements of the original series but possess improved properties, such as higher potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.
Optimization Strategies for Potency and Selectivity (Pre-clinical Research Goals)
In preclinical drug discovery, the primary objectives are to maximize a compound's desired biological effect while minimizing unintended activities. This is achieved through systematic structural modifications to enhance potency and selectivity.
Target affinity, often quantified by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a primary focus of optimization. For the this compound scaffold, modifications can be explored at several positions: the thiazole ring, the piperazine ring, and the sulfonyl group.
Research on related thiazole-piperazine derivatives has shown that the nature of the substituent on the piperazine ring is critical for target affinity. For instance, in a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives, extending the substituent on the piperazine ring with an ethylamine (B1201723) chain led to derivatives with significantly higher affinity for the human A2A adenosine receptor (hA2A AR). mdpi.com Specifically, the introduction of a (pyrrolidin-1-yl)ethyl group resulted in a compound with high affinity and selectivity. mdpi.com
Similarly, studies on other thiazole-based compounds have demonstrated that arylmethyl groups at the 5-position of the thiazole ring can dramatically increase potency. A medicinal chemistry campaign that merged optimal moieties identified through independent vector optimization resulted in a compound with over 100-fold greater potency than the original hit compound. nih.gov Molecular docking studies of thiazole-piperazine derivatives have revealed that specific interactions, such as π-π stacking between the thiazole's phenyl substituent and aromatic residues (e.g., Tyrosine and Tryptophan) in a receptor's binding pocket, are key drivers of affinity. nih.gov Hydrogen bonds formed by the sulfonyl moiety with amino acid residues like Cysteine also play a crucial role in anchoring the ligand to its target. nih.gov
Table 1: Impact of Piperazine Substituents on hA2A Receptor Affinity Data adapted from studies on thiazolopyrimidine derivatives. mdpi.com
| Compound ID | Piperazine Ring Substituent | hA2A AR Affinity (Ki, nM) |
| 1 | Benzylpiperidine | 594 |
| 3 | Benzylpiperazine | 58 |
| 11 | 2-(4-Phenylpiperazin-1-yl)ethyl | 8.62 |
| 8 | (Pyrrolidin-1-yl)ethyl | High |
This interactive table demonstrates that replacing a piperidine (B6355638) with a piperazine ring and further extending the substituent on the piperazine can lead to a substantial increase in target affinity.
Selectivity is the measure of a drug's ability to interact with its intended target over other, often related, biological molecules ("off-targets"). Poor selectivity can lead to undesirable side effects. For the this compound scaffold, achieving selectivity is paramount.
A key strategy involves exploiting subtle differences in the binding sites of the target versus off-target proteins. For example, a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were developed as carbonic anhydrase (CA) inhibitors. nih.gov These compounds showed remarkable selectivity for the hCA II isoform over hCA I, IX, and XII. The inhibition constants (Ki) against hCA II were in the micromolar range (57.7–98.2 µM), while they were inactive against the other isoforms (Ki > 100 µM). nih.gov This selectivity is attributed to the specific interactions that the imidazo[2,1-b]thiazole (B1210989) moiety makes within the hCA II active site, which are not as favorable in the active sites of other isoforms.
Systematic SAR studies on sulfamoyl benzamidothiazoles have also shown that modifications at different sites on the core scaffold can be tolerated, allowing for the fine-tuning of activity and selectivity. nih.gov By exploring substituents on the thiazole ring, researchers can modulate interactions to favor the intended target. nih.gov The goal is to design a molecule that fits the unique topology of the target's active site like a key in a lock, while fitting poorly into the binding sites of off-targets.
Physicochemical Property Optimization for Biological Performance (e.g., solubility for in vitro assays)
A compound's biological performance is heavily dependent on its physicochemical properties. Properties like solubility, lipophilicity, and ionization state govern how a compound behaves in biological systems, from its dissolution in assay buffers to its ability to cross cell membranes.
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov It is commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water) or LogD (the partition coefficient at a specific pH).
For the this compound scaffold, lipophilicity can be fine-tuned through various substitutions. researchgate.net For instance, the strategic introduction of fluorine atoms can modulate lipophilicity. Replacing hydrogen atoms with fluorine in alkyl groups (e.g., CH2F, CF2H) typically reduces lipophilicity and lowers the LogD value. researchgate.net Conversely, a trifluoromethyl group (CF3) often leads to a noticeable increase in lipophilicity compared to a simple methyl group. researchgate.net The insertion or extension of alkyl groups into a molecule is a straightforward way to increase its lipophilicity. researchgate.net
Table 2: Calculated Lipophilicity (CLogP) of Related Heterocyclic Scaffolds Data adapted from studies on thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole and imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole derivatives. nih.gov
| Compound Class | Substituent | CLogP |
| Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole | 4-Chlorophenyl | 4.98 |
| Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole | Phenyl | 4.86 |
| Imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole | 4-Chlorophenyl | 4.77 |
| Imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole | Phenyl | 4.65 |
| Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole | Benzenesulfonamide | 2.22 |
| Imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole | Benzenesulfonamide | 2.01 |
This interactive table illustrates how different substituents dramatically alter the calculated lipophilicity of a core heterocyclic structure.
Controlling the pKa of the sulfonamide group is a known strategy for optimizing carbonic anhydrase inhibitors. Studies on related thiadiazole sulfonamides have shown that incorporating the sulfonamide into a bicyclic ring system can lower its pKa and increase aqueous solubility compared to parent drugs like acetazolamide. nih.gov The piperazine ring in the this compound structure is a basic center. Its pKa can be modulated by the electronic nature of the substituents attached to the distal nitrogen atom. Electron-withdrawing groups will decrease the basicity (lower the pKa) of the piperazine nitrogen, while electron-donating groups will increase its basicity (raise the pKa). This control over ionization is critical for optimizing interactions with biological targets and for ensuring adequate solubility for in vitro assays and subsequent formulation.
Prodrug Strategies for this compound Derivatives (Research Perspective)
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent. nih.gov This approach is a powerful tool to overcome undesirable physicochemical or pharmacokinetic properties of a parent molecule, such as poor solubility, limited permeability, or rapid metabolism. researchgate.net
From a research perspective, several prodrug strategies could be envisioned for derivatives of the this compound scaffold.
Improving Solubility: If a highly potent derivative suffers from poor aqueous solubility, a hydrophilic moiety could be attached to the piperazine nitrogen. For example, linking esters of malic acid or a pH-dependent cleavable dihydroxypropyl side chain has been shown to significantly improve the water solubility of other complex molecules. nih.gov This temporary modification would be cleaved by metabolic enzymes (e.g., esterases) to release the active parent drug.
Targeted Delivery: Prodrugs can be designed for activation at a specific site. For instance, a promoiety could be attached that is selectively cleaved by an enzyme that is overexpressed in a particular tissue or cell type, such as certain tumors. This approach can increase the concentration of the active drug at the site of action, enhancing efficacy and reducing systemic exposure. nih.gov
The development of prodrugs for this compound derivatives would involve synthesizing various derivatives (e.g., esters, carbonates, or amides on the piperazine nitrogen) and evaluating their stability in plasma and their conversion rate back to the active parent compound. nih.gov
Advanced Analytical Methodologies for the Quantitative Analysis of 1 1,3 Thiazol 2 Ylsulfonyl Piperazine in Biological Matrices Research Context
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and speed. thermofisher.comresearchgate.net The development of a robust LC-MS/MS method for 1-(1,3-Thiazol-2-ylsulfonyl)piperazine would be a critical step in its preclinical evaluation.
The primary goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences that could suppress the instrument's signal, and concentrate the analyte to improve detection limits. nih.gov For biological samples such as plasma, tissue homogenates, or cell lysates, several techniques are commonly employed for compounds with similar physicochemical properties.
Protein Precipitation (PPT): This is often the simplest and fastest method. It involves adding an organic solvent, typically acetonitrile (B52724) or methanol, to the biological sample to denature and precipitate proteins. thermofisher.comnih.gov After vortexing and centrifugation, the supernatant containing the analyte is collected for analysis. This method is effective but may suffer from residual matrix effects.
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether). nih.gov It generally provides a cleaner extract than PPT. The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral, more organic-soluble state.
Solid-Phase Extraction (SPE): SPE is a more selective and rigorous technique that can yield very clean extracts. nih.govmdpi.com It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. For a compound like this compound, a mixed-mode cation exchange sorbent could be effective, leveraging the basic nature of the piperazine (B1678402) ring.
The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix. For routine analysis, a simple protein precipitation might be sufficient, while for lower concentration levels, SPE would be preferable. researchgate.net
Table 1: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Typical Application |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high throughput | Less clean extract, potential for significant matrix effects, less concentration | High-concentration samples, early-stage screening |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery, can be automated | More labor-intensive and time-consuming than PPT, uses larger solvent volumes | When cleaner samples are needed than PPT can provide |
| Solid-Phase Extraction (SPE) | Highest purity extracts, high concentration factor, highly selective | Most complex and expensive, lower throughput, requires method development | Low-concentration samples, removal of specific interferences |
Effective chromatographic separation is crucial to resolve the analyte from endogenous matrix components and any potential metabolites, preventing ion suppression in the mass spectrometer.
Column Chemistry: A reversed-phase C18 column is the most common starting point for separating moderately polar compounds like the one . nih.govnih.gov Columns with particle sizes of less than 2 µm (UHPLC) are often used to achieve faster analysis times and better resolution.
Mobile Phase: A typical mobile phase would consist of an aqueous component and an organic solvent. The organic phase is usually acetonitrile or methanol. The aqueous phase often contains an additive to improve peak shape and ionization efficiency. Formic acid (0.1%) is commonly used for positive ion mode ESI to promote protonation of the analyte. nih.gov Ammonium (B1175870) formate (B1220265) or ammonium acetate buffers are also frequently used to control pH and improve chromatographic reproducibility. nih.gov
Elution Method: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred over isocratic elution. This allows for the efficient elution of a wider range of compounds, sharpens peaks, and reduces the total run time. nih.gov A typical analysis time would be in the range of 3-5 minutes. nih.gov
Tandem mass spectrometry is used for its high selectivity and sensitivity. The instrument is typically operated in positive electrospray ionization (ESI+) mode, as the piperazine nitrogen is readily protonated.
Ionization Source: Electrospray ionization (ESI) would be the source of choice. Optimization of source parameters like capillary voltage, source temperature, and gas flows (nebulizing and drying gases) is essential to achieve a stable and efficient spray, maximizing the signal of the analyte.
Analyte Tuning and MRM Transitions: The instrument is tuned by infusing a standard solution of this compound to determine the exact mass of its protonated molecule [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The most intense and stable precursor-to-product ion transition is selected for quantification in Multiple Reaction Monitoring (MRM) mode. A second, less intense transition is often monitored as a qualifier for confirmation of identity. thermofisher.com The selection of a suitable deuterated internal standard is critical for accurate quantification. nih.gov
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds, high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for ESI+. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B in 2 min | Allows for rapid elution and column cleaning. |
| Injection Volume | 5 µL | Standard volume to avoid column overload. |
| Ionization Mode | ESI Positive | The piperazine moiety is easily protonated. |
| Monitoring | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion [M+H]⁺ | To be determined | Based on the compound's molecular weight (261.35 g/mol ), this would be ~m/z 262.1. |
| Product Ions | To be determined | Fragmentation would likely occur at the sulfonyl-piperazine bond and on the piperazine ring. |
For the data to be considered reliable for research purposes, the analytical method must be validated. This process demonstrates that the method is suitable for its intended purpose. Key validation parameters are defined by regulatory guidelines from bodies like the FDA and EMA. europa.eueuropa.eu
Specificity & Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from multiple sources to check for interfering peaks at the retention time of the analyte. europa.eu
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated by plotting the instrument response versus the concentration of standards, and a linear regression analysis is performed. A correlation coefficient (r²) > 0.99 is typically required. nih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. They are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicates on the same day (intra-day) and on different days (inter-day). nih.gov Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration. researchgate.net
Limit of Detection (LOD) and Lower Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.net
High-Resolution Mass Spectrometry for Metabolite Identification (Pre-clinical)
In preclinical studies, identifying the metabolites of a new compound is crucial for understanding its biotransformation pathways. High-resolution mass spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for this purpose. researchgate.net HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of both the parent drug and its metabolites. nih.gov By comparing the metabolic profile of dosed versus non-dosed animal samples, potential metabolites can be identified. The fragmentation patterns (MS/MS) of these metabolites are then analyzed to elucidate their structures. Common metabolic pathways for a compound like this compound could include oxidation (hydroxylation) on the thiazole (B1198619) or piperazine rings, N-dealkylation, or cleavage of the sulfonyl-piperazine bond.
Immunoassays for Compound Detection (If applicable, e.g., for target engagement studies)
Immunoassays, such as ELISA, rely on the specific binding of an antibody to an antigen (the drug or a related structure). While highly sensitive, developing a specific antibody to a small molecule like this compound is a complex and resource-intensive process. These assays are generally less common for quantitative small molecule bioanalysis in drug discovery compared to LC-MS/MS, which offers greater specificity and the ability to simultaneously measure parent drug and metabolites. Immunoassays might be considered in specific contexts, such as high-throughput screening or for certain target engagement biomarker studies where a very high sample throughput is required and cross-reactivity is well-characterized, but their applicability for this specific compound is not established in the literature.
Microdialysis and Bioanalytical Sampling for In Vivo Pharmacokinetics (Animal Models)
No published studies were identified that have utilized microdialysis for the in vivo pharmacokinetic evaluation of this compound in any animal models. This analytical technique, while powerful for assessing unbound drug concentrations in the interstitial fluid of tissues, has not been applied to this specific compound in the available literature. Consequently, there are no detailed research findings, experimental protocols, or corresponding pharmacokinetic data tables to report for this compound using this methodology.
Intellectual Property and Patent Landscape Surrounding 1 1,3 Thiazol 2 Ylsulfonyl Piperazine Research
Overview of Patent Applications and Granted Patents
The core structure of 1-(1,3-thiazol-2-ylsulfonyl)piperazine has been the subject of multiple patent applications, indicating its significance as a pharmacophore. These patents generally focus on novel derivatives, their synthesis, and their application in treating various disorders, particularly those related to the central nervous system. Key patents have been filed by pharmaceutical companies and research institutions, highlighting the compound's therapeutic potential.
The thiazole (B1198619) ring is a well-established scaffold in medicinal chemistry, known for its presence in a wide range of therapeutically active agents. vo.eunih.gov This has encouraged the synthesis and patenting of numerous novel compounds bearing this heterocycle for various applications, including as antitumor agents. vo.eunih.gov Similarly, the piperazine (B1678402) moiety is a common feature in many drugs, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile building block in drug design. google.com
Below is a data table summarizing key patent information related to the this compound scaffold and its derivatives.
| Patent/Application Number | Title | Assignee/Applicant | Filing Date | Status |
| WO2007080442A1 | Substituted 2-sulfonyl-thiazole derivatives and their use as 5-HT1A antagonists | Les Laboratoires Servier | 2007-01-10 | Application |
| US20130231336A1 | Aryl- or heteroaryl-sulfonyl-piperazine and piperidine (B6355638) derivatives as 5-HT6 receptor antagonists | Pfizer Inc. | 2013-03-07 | Application |
| EP2872502B1 | Piperazine or piperidine derivatives, preparation method thereof and use thereof in therapeutics | Les Laboratoires Servier, Vernalis R&D | 2013-08-07 | Granted Patent |
| US4476128A | 2-Substituted thiazolyl-piperazine compounds, process for preparation thereof and utilizations thereof | Mitsui Toatsu Chemicals Inc | 1983-01-13 | Expired |
Analysis of Claims and Scope of Protection for the Scaffold and its Derivatives
A detailed analysis of the patent claims reveals the scope of protection sought for the this compound scaffold and its derivatives. The claims are typically structured to cover not only specific compounds but also a broader genus of related molecules, their synthesis, and their methods of use.
WO2007080442A1 claims a genus of substituted 2-sulfonyl-thiazole derivatives, including those with a piperazine linker. The core claim focuses on the use of these compounds as 5-HT1A receptor antagonists for the treatment of central nervous system disorders. The scope is broad, encompassing various substitutions on both the thiazole and piperazine rings.
US20130231336A1 specifically claims aryl- or heteroaryl-sulfonyl-piperazine derivatives as 5-HT6 receptor antagonists. The claims cover a wide range of substituents, indicating an effort to protect a large chemical space around the core scaffold for the treatment of cognitive disorders.
EP2872502B1 protects a series of piperazine and piperidine derivatives, their preparation, and their therapeutic applications. The claims are directed towards their use in treating conditions where modulation of specific receptors is beneficial.
The now-expired US4476128A patent covered 2-substituted thiazolyl-piperazine compounds and their use as immunopotentiators. nih.gov This historical patent demonstrates the long-standing interest in this chemical class for therapeutic purposes. nih.gov
The claims in these patents generally cover:
The core this compound scaffold.
A wide range of derivatives with various substituents on the piperazine and thiazole rings.
Pharmaceutical compositions containing these compounds.
Methods of treating specific medical conditions by administering these compounds.
Emerging Patent Trends and Opportunities for Novel Analogs
The patent landscape suggests that the therapeutic potential of the this compound scaffold is centered on its activity as a modulator of serotonin (B10506) receptors, particularly 5-HT1A and 5-HT6. patsnap.com 5-HT6 receptor antagonists, for example, are being investigated for their potential in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. patsnap.commaiwald.eu
Emerging trends in this area point towards the development of "multitarget" or "multimodal" ligands that can interact with multiple receptor subtypes. patsnap.com This approach may offer enhanced therapeutic efficacy or a better side-effect profile. There is also a continuous effort to discover novel heterocyclic scaffolds that can act as 5-HT receptor modulators. patsnap.com
Opportunities for novel analogs of this compound could lie in:
Exploring different substitution patterns: Modifying the substituents on the thiazole and piperazine rings could lead to compounds with improved selectivity, potency, or pharmacokinetic properties.
Investigating new therapeutic targets: While the focus has been on 5-HT receptors, this scaffold could be explored for its activity against other biological targets. The diverse biological activities of thiazole-containing compounds suggest a broad potential. vo.eunih.gov
Developing bifunctional molecules: Combining the this compound scaffold with another pharmacophore to create a single molecule that can modulate two different biological pathways is a growing area of interest in drug discovery.
The continued interest in piperazine derivatives for a wide range of therapeutic uses, from CNS disorders to oncology, suggests that the this compound scaffold will remain a valuable starting point for the design of new and improved therapeutic agents. google.com
Future Research Directions and Emerging Applications for 1 1,3 Thiazol 2 Ylsulfonyl Piperazine
Exploration of Novel Biological Targets
The unique combination of a thiazole (B1198619) ring, a sulfonamide linker, and a piperazine (B1678402) group in 1-(1,3-Thiazol-2-ylsulfonyl)piperazine suggests a wide range of potential biological targets that could be explored. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs and is known for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The sulfonamide group is a key feature in various enzyme inhibitors, and the piperazine ring is a common scaffold in centrally acting agents and other therapeutic classes. nih.gov
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Based on the activities of related structures, promising target classes include:
Carbonic Anhydrases (CAs): Derivatives of imidazo[2,1-b]thiazole-sulfonyl piperazine have been synthesized and shown to act as inhibitors of carbonic anhydrase II (CA II). nih.gov This suggests that this compound itself could be investigated as a potential inhibitor of various CA isoforms, some of which are implicated in glaucoma, epilepsy, and cancer. nih.gov
Kinases: The thiazole ring is a component of several kinase inhibitors. Investigating the inhibitory activity of this compound against a panel of protein kinases, particularly those involved in cancer cell signaling pathways, could be a fruitful area of research.
G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a common feature in many GPCR ligands, including those for dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. Screening for activity at various GPCRs could uncover novel central nervous system (CNS) or other systemic effects.
Microbial Enzymes: Given the known antimicrobial properties of both thiazole and sulfonamide compounds, exploring the inhibitory effects of this compound on essential bacterial or fungal enzymes, such as dihydrofolate reductase or MurB, is a logical next step. researchgate.net
| Potential Biological Target Class | Rationale based on Structural Moieties | Example of Related Compound Activity |
| Carbonic Anhydrases | Presence of sulfonamide and thiazole groups. | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates inhibit CA II. nih.gov |
| Protein Kinases | Thiazole ring is a known kinase inhibitor scaffold. | Thiazole derivatives have shown anticancer activity via kinase inhibition. |
| GPCRs | Piperazine is a "privileged scaffold" for CNS-acting drugs. | Many piperazine-containing drugs target dopamine and serotonin receptors. |
| Microbial Enzymes | Thiazole and sulfonamide moieties have antimicrobial activity. | Disubstituted piperazines have shown antibacterial and antifungal properties. researchgate.net |
Application in Uncharted Biological Pathways
Beyond well-established targets, this compound could be used to probe less understood biological pathways. Its unique structure may allow it to interact with novel proteins or modulate pathways in unexpected ways.
Future research could involve:
Phenotypic Screening: Employing high-content screening approaches using cell-based assays to identify unexpected phenotypic changes induced by the compound. This could reveal involvement in pathways related to cell morphology, organelle function, or stress responses.
Chemoproteomics: Utilizing unbiased chemical proteomics techniques to identify the direct binding partners of this compound within the cellular proteome. This could uncover novel "off-target" effects that could be therapeutically relevant.
Metabolomics and Transcriptomics: Analyzing the global changes in metabolites and gene expression in cells or organisms treated with the compound to generate hypotheses about its mechanism of action and the pathways it modulates.
Development of Chemical Biology Tools (e.g., Probes, Affinity Labels)
The structure of this compound is amenable to modification for the development of chemical biology tools. Such tools are invaluable for target identification and validation, as well as for studying the dynamics of biological processes.
Potential developments include:
Photoaffinity Probes: Introduction of a photoreactive group (e.g., a diazirine) onto the thiazole or piperazine ring would allow for covalent cross-linking to target proteins upon photoactivation. This would facilitate the unambiguous identification of binding partners.
Affinity-Based Probes: Immobilizing this compound onto a solid support (e.g., agarose (B213101) beads) would enable affinity chromatography experiments to pull down interacting proteins from cell lysates.
Fluorescent Probes: Conjugating a fluorophore to the molecule could allow for the visualization of its subcellular localization and the tracking of its interactions with target proteins in living cells using advanced microscopy techniques.
| Type of Chemical Tool | Potential Modification to this compound | Research Application |
| Photoaffinity Probe | Addition of a diazirine or benzophenone (B1666685) group. | Covalent labeling and identification of direct protein targets. |
| Affinity Label | Attachment of a biotin (B1667282) tag or immobilization on a resin. | Pull-down experiments to isolate binding partners from complex mixtures. |
| Fluorescent Probe | Conjugation with a fluorescent dye (e.g., fluorescein, rhodamine). | Live-cell imaging to determine subcellular localization and target engagement. |
Integration with Advanced Delivery Systems for Research Purposes (e.g., Nanoparticles for in vitro or in vivo animal studies)
For research applications, particularly in vivo studies in animal models, overcoming challenges related to solubility, stability, and targeted delivery is crucial. Integrating this compound with advanced delivery systems could enhance its utility as a research tool.
Future directions in this area include:
Nanoparticle Formulation: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) could improve its pharmacokinetic properties and allow for targeted delivery to specific tissues or cell types. Nanoparticles can offer high specificity, biocompatibility, and greater bioavailability for therapeutic compounds.
Prodrug Strategies: Designing prodrugs of this compound that are activated by specific enzymes or conditions within a target tissue could improve its therapeutic index and reduce potential off-target effects in preclinical studies.
Collaborative Research Opportunities and Interdisciplinary Approaches
The full research potential of this compound can best be realized through collaborative and interdisciplinary efforts.
Key opportunities for collaboration include:
Medicinal Chemists and Biologists: Chemists can synthesize a library of derivatives with systematic modifications to the core structure, while biologists can perform the screening and mechanistic studies to establish structure-activity relationships.
Computational Chemists and Structural Biologists: Molecular modeling and docking studies can predict potential binding modes and guide the rational design of more potent and selective analogs. X-ray crystallography or cryo-electron microscopy can provide definitive structural evidence of the compound binding to its target.
Pharmacologists and Toxicologists: In vivo studies in animal models of disease are essential to evaluate the preclinical efficacy and safety profile of any promising derivatives. This requires expertise in pharmacology and toxicology.
Materials Scientists and Pharmaceutical Scientists: The development of advanced delivery systems necessitates collaboration with experts in materials science and pharmaceutical formulation to create effective and stable research formulations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(1,3-thiazol-2-ylsulfonyl)piperazine derivatives, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of piperazine with 2-thiazolylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temp. vs. reflux), and stoichiometric ratios to improve yields. Monitoring via TLC (2:1 hexane/ethyl acetate) ensures reaction completion .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to identify proton/carbon environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm and thiazole protons at δ 7.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodology : HPLC with UV detection (λ = 254 nm) quantifies impurities, while elemental analysis (C, H, N, S) validates stoichiometric ratios. Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) enhances purity .
Advanced Research Questions
Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?
- Methodology : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes like tyrosinase or kinases). Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to predict reactivity . Pair with in vitro assays (e.g., IC₅₀ measurements) to validate predictions .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperazine-thiazole hybrids?
- Methodology : Systematically vary substituents (e.g., fluorobenzyl or nitro groups) and compare SAR (Structure-Activity Relationship) trends . Use meta-analysis of published IC₅₀ values and employ standardized assays (e.g., MTT for cytotoxicity) to minimize variability .
Q. How can reaction by-products during synthesis be identified and mitigated?
- Methodology : LC-MS/MS detects trace by-products (e.g., over-sulfonylated derivatives or hydrolysis products). Optimize reaction time to prevent side reactions: for example, reducing exposure to moisture minimizes sulfonamide decomposition .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology : Transition from batch to flow chemistry to control exothermic reactions (e.g., sulfonylation). Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent addition rate, cooling efficiency) . Pilot-scale trials with in-line NMR monitoring ensure reproducibility .
Methodological Resources
-
Key Techniques :
- Synthetic Chemistry : Multi-step protocols from .
- Analytical Validation : NMR/HRMS workflows from .
- Computational Tools : Docking/DFT frameworks from .
-
Data Tables :
Parameter Example Values Reference Piperazine ring δ (¹H NMR) 2.5–3.5 ppm (multiplet) Sulfonyl S=O (IR) 1350 cm⁻¹ HPLC Retention Time 8.2 min (C18 column, 70:30 MeOH/H₂O)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
